Z-Phe-Leu-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXOGVHBFUSFH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Application of Z-Phe-Leu-OH
Abstract: This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH), a protected dipeptide crucial in biochemical and pharmaceutical research. It details the molecular structure, physicochemical properties, and primary applications of this compound. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and use in enzymatic assays, targeting researchers, scientists, and professionals in drug development.
Introduction
N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, commonly abbreviated as this compound, is a synthetic dipeptide derivative. Its structure consists of two amino acids, L-phenylalanine (Phe) and L-leucine (Leu), with a benzyloxycarbonyl (Z or Cbz) group protecting the N-terminus of phenylalanine.[1] This N-terminal protecting group is critical as it prevents unwanted side reactions during peptide synthesis while being selectively removable under specific conditions, such as catalytic hydrogenation.[2][3] The C-terminus of leucine (B10760876) remains as a free carboxylic acid (-OH).
This compound is widely utilized in biochemical research, primarily as a model substrate for various carboxypeptidases, such as Carboxypeptidase Y (CPY).[1][4] Its defined cleavage site between the phenylalanine and leucine residues allows for precise measurement of enzymatic activity.[1] This guide explores the foundational structure of this compound and its practical applications in a laboratory setting.
Chemical Structure and Properties
Molecular Structure
The molecular architecture of this compound is defined by three key components:
-
The Benzyloxycarbonyl (Z) Group: Attached to the N-terminal amine of phenylalanine, this group provides stability and prevents the amine from participating in further peptide bond formation.
-
L-Phenylalanine (Phe): An aromatic amino acid that forms the N-terminal residue of the dipeptide.
-
L-Leucine (Leu): An aliphatic amino acid, linked to phenylalanine via a peptide bond, which constitutes the C-terminal residue with a free carboxyl group.
The IUPAC name for this compound is (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid.[5][]
Physicochemical Properties
The key quantitative properties of this compound are summarized below. These values are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 4313-73-9 | [4][7] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [4][5][] |
| Molecular Weight | 412.48 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [1][4][8] |
| Purity | ≥ 98% (HPLC) | [][7] |
| Predicted Boiling Point | 674.4 ± 55.0 °C | [4][] |
| Predicted Density | 1.193 ± 0.06 g/cm³ | [4][] |
| Predicted pKa | 3.48 ± 0.10 | [4] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [1][4][] |
Applications in Biochemical Research
The primary application of this compound is as a substrate for assaying carboxypeptidase activity.[1] Carboxypeptidases are proteolytic enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. When this compound is introduced to a solution containing a carboxypeptidase, the enzyme catalyzes the hydrolysis of the peptide bond between the phenylalanine and leucine residues.
This reaction yields two products: N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and L-Leucine (Leu). The rate of formation of these products, particularly the release of L-leucine, can be quantified over time using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the enzyme's kinetic properties.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its use in a typical enzyme assay.
Solution-Phase Synthesis of this compound
This protocol describes a general method for coupling Z-L-Phenylalanine with L-Leucine using a carbodiimide (B86325) coupling agent.
Materials:
-
Z-L-Phenylalanine (Z-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Lithium Hydroxide (LiOH)
-
Methanol (MeOH) and Water
Procedure:
-
Amino Acid Neutralization: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir for 20 minutes to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve Z-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[3]
-
Coupling: Add the activated Z-Phe-OH solution to the neutralized leucine methyl ester solution at 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the mixture to remove the DCU byproduct.[3] Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[3]
-
Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide ester, Z-Phe-Leu-OMe.
-
Saponification: Dissolve the crude Z-Phe-Leu-OMe in a mixture of MeOH and water. Add LiOH (1.5 equivalents) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound as a solid. The product can be further purified by recrystallization.
Carboxypeptidase Activity Assay
This protocol outlines a general method for measuring enzyme activity using this compound.
Materials:
-
This compound stock solution (e.g., in DMSO or appropriate buffer)
-
Purified Carboxypeptidase Y (or other carboxypeptidase)
-
Assay buffer (e.g., 50 mM MES, pH 6.5)
-
Quenching solution (e.g., 1 M HCl or Trichloroacetic acid)
-
HPLC system with a C18 column for analysis
Procedure:
-
Reaction Setup: Prepare reaction tubes by adding the assay buffer to a final volume of, for example, 500 µL.
-
Pre-incubation: Place the tubes in a water bath at the desired temperature (e.g., 37°C) to equilibrate for 5 minutes.
-
Initiation: Add this compound substrate to each tube to achieve the desired final concentration (e.g., 1 mM).
-
Enzyme Addition: Start the reaction by adding a small volume of the enzyme solution to each tube and mix gently. Start a timer immediately.
-
Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot from the reaction tube and add it to a separate tube containing the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the amount of L-leucine released.
-
Calculation: Plot the concentration of L-leucine produced over time. The initial velocity of the reaction can be determined from the linear portion of this curve, and enzyme activity can be calculated (e.g., in µmol of product/min/mg of enzyme).
Conclusion
This compound is a well-characterized and indispensable tool for researchers in biochemistry and drug development. Its defined chemical structure, featuring a stable N-terminal protecting group and a specific enzymatic cleavage site, makes it an ideal substrate for studying the kinetics and specificity of carboxypeptidases. The protocols provided herein offer a framework for the synthesis and practical application of this compound, facilitating further research into enzyme mechanisms and inhibitor development.
References
- 1. This compound | 4313-73-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Mechanism of Action of Z-Phe-Leu-OH with Carboxypeptidase Y
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic interaction between the synthetic dipeptide Z-Phe-Leu-OH and the serine carboxypeptidase, Carboxypeptidase Y (CPY). It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the catalytic process and experimental workflows.
Introduction to Carboxypeptidase Y and this compound
Carboxypeptidase Y (CPY), a vacuolar serine protease from Saccharomyces cerevisiae, serves as a model enzyme in the study of protein sorting and proteomics.[1] It exhibits broad substrate specificity, cleaving amino acid residues from the C-terminus of peptides and proteins. This compound (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) is a synthetic dipeptide commonly employed as a substrate for assaying the activity of CPY and other carboxypeptidases. Its N-terminal benzyloxycarbonyl (Z) group provides a convenient handle for detection and manipulation in experimental settings.
The Catalytic Mechanism of Carboxypeptidase Y
As a serine carboxypeptidase, CPY utilizes a classic catalytic triad (B1167595) composed of Serine (Ser146), Histidine (His397), and Aspartate (Asp338) to effect the hydrolysis of the peptide bond. The catalytic cycle can be dissected into the following key steps:
-
Substrate Binding: The C-terminal carboxylate group of the substrate, this compound, is recognized and anchored in the active site through interactions with specific residues, including Asn51 and Glu145.[2] The penultimate phenylalanine residue of the substrate fits into the S1 subsite, a hydrophobic pocket that accommodates the side chain. Key residues forming this pocket include Tyr147, Leu178, Glu215, Arg216, Ile340, and Cys341.[3]
-
Nucleophilic Attack and Formation of the First Tetrahedral Intermediate: The catalytic histidine (His397), acting as a general base, abstracts a proton from the hydroxyl group of the catalytic serine (Ser146). This activates the serine, which then performs a nucleophilic attack on the carbonyl carbon of the peptide bond in this compound. This results in the formation of a transient, high-energy tetrahedral intermediate.
-
Acylation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The C-terminal leucine (B10760876) is released, and its newly formed amino group is protonated by His397, which now acts as a general acid. The remainder of the substrate, Z-Phe, is now covalently attached to the enzyme via an acyl-enzyme intermediate.
-
Deacylation and Formation of the Second Tetrahedral Intermediate: A water molecule enters the active site and is deprotonated by His397, again acting as a general base. The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
-
Product Release and Enzyme Regeneration: This second intermediate collapses, cleaving the ester bond between the Z-Phe moiety and the serine residue. The Z-Phe product is released, and the catalytic triad is regenerated to its initial state, ready to bind another substrate molecule.
Visualizing the Catalytic Mechanism
The following diagram illustrates the step-by-step catalytic hydrolysis of this compound by Carboxypeptidase Y.
Caption: A simplified representation of the key steps in the hydrolysis of this compound by Carboxypeptidase Y.
Quantitative Data: Kinetic Parameters and Inhibition Constants
The interaction between this compound and Carboxypeptidase Y can be quantified through the determination of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Additionally, the inhibition constant (Ki) of related dipeptides can provide insights into the binding affinity and specificity of the enzyme.
| Substrate/Inhibitor | Parameter | Value | Conditions | Reference |
| This compound | kcat | 3000 min-1 | pH 4.5 | [4] |
| This compound | Km | 0.34 mM | pH 4.5 | [4] |
| FA-Phe-Leu-OH | kcat | Varies with pH | pH 6.5 and 7.5 | [4] |
| FA-Phe-Leu-OH | Km | Varies with pH | pH 6.5 and 7.5 | [4] |
| Various Amino Acids and Amides | Ki | Varies | pH 7.5, 25°C | [5] |
Note: FA denotes 3-(2-furyl)acryloyl. The kinetic parameters for FA-Phe-Leu-OH are presented as they are closely related and provide a comparative context.
Experimental Protocols
The study of the this compound and Carboxypeptidase Y interaction relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Continuous Spectrophotometric Assay for Carboxypeptidase Y Activity
This method is adapted from the protocol provided by Sigma-Aldrich.
Principle: The hydrolysis of a similar substrate, N-CBZ-L-Phenylalanyl-L-Alanine (CBZ-Phe-Ala), by Carboxypeptidase Y results in a decrease in absorbance at 230 nm.
Reagents:
-
Buffer A: 50 mM 2-[N-Morpholino]Ethanesulfonic Acid (MES) buffer, pH 6.75 at 25°C.
-
Substrate Solution B: 2.0 mM N-CBZ-L-Phenylalanyl-L-Alanine in Buffer A (solubilized with a small amount of methanol).
-
Enzyme Solution C: A solution of Carboxypeptidase Y in cold Buffer A.
Procedure:
-
Pipette 3.00 mL of Substrate Solution B into a quartz cuvette.
-
Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer and monitor the absorbance at 230 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.01 mL of Enzyme Solution C to the cuvette.
-
Immediately mix by inversion and record the decrease in absorbance at 230 nm for approximately 5 minutes.
-
Determine the maximum linear rate of decrease in absorbance per minute (ΔA230nm/minute).
-
Run a blank reaction with 0.01 mL of Buffer A instead of the enzyme solution to correct for any non-enzymatic hydrolysis.
HPLC-Based Assay for Carboxypeptidase Y Activity
This method allows for the direct quantification of the product, L-leucine.[1]
Principle: The amount of L-leucine released from the hydrolysis of this compound is measured by Ultra-High-Performance Liquid Chromatography (U-HPLC) following the enzymatic reaction.
Reagents:
-
Reaction Buffer: pH 7.0 buffer (e.g., phosphate (B84403) or MES).
-
Substrate Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted in the reaction buffer to the desired concentration (e.g., 1 mM).
-
Enzyme Solution: A solution of Carboxypeptidase Y in the reaction buffer.
-
Quenching Solution: An acidic solution (e.g., trifluoroacetic acid) to stop the reaction.
Procedure:
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., room temperature).
-
Initiate the reaction by adding a known amount of the enzyme solution to the substrate solution.
-
At specific time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution.
-
Analyze the quenched samples by U-HPLC to quantify the amount of L-leucine produced.
-
Construct a standard curve using known concentrations of L-leucine to determine the concentration of the product in the experimental samples.
-
Calculate the initial reaction velocity from the linear phase of product formation over time.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for a typical enzyme kinetics experiment with Carboxypeptidase Y.
Caption: A flowchart illustrating the main stages of a Carboxypeptidase Y kinetic assay.
Active Site Interactions
The specificity of Carboxypeptidase Y for its substrates is determined by the architecture of its active site. The S1 subsite, which accommodates the side chain of the penultimate amino acid of the substrate (phenylalanine in the case of this compound), is a hydrophobic pocket.[3] Key residues in this pocket that interact with the substrate include Tyr147, Leu178, Glu215, Arg216, Ile340, and Cys341.[3] The C-terminal carboxylate of the substrate forms crucial hydrogen bonds with Asn51 and the protonated form of Glu145, anchoring the substrate in the correct orientation for catalysis.[2][4]
Logical Relationship of Active Site Interactions
The following diagram illustrates the logical relationships between the key components of the active site and the substrate.
Caption: A diagram showing the key interactions between this compound and the active site of Carboxypeptidase Y.
Conclusion
The interaction between this compound and Carboxypeptidase Y provides a valuable model system for understanding the principles of serine protease catalysis and substrate recognition. The well-defined nature of both the enzyme and the substrate allows for precise kinetic and mechanistic studies. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the fields of biochemistry, enzymology, and drug development to further explore the intricacies of this and related enzymatic systems.
References
- 1. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the applicability of carboxypeptidase Y in peptide synthesis by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altering substrate preference of carboxypeptidase Y by a novel strategy of mutagenesis eliminating wild type background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic characterization of carboxypeptidase-Y-catalyzed peptide semisynthesis Prediction of yields - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Z-Phe-Leu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH), a pivotal dipeptide building block in the field of peptide chemistry. We delve into its chemical properties, strategic applications in peptide synthesis, and detailed experimental methodologies, offering actionable data and protocols for professionals in research and drug development.
Introduction to this compound
This compound is a dipeptide composed of L-phenylalanine and L-leucine, featuring a benzyloxycarbonyl (Z or Cbz) group protecting the N-terminus of the phenylalanine residue. This strategic protection is fundamental to its utility, preventing unwanted reactions at the amine terminus during the controlled, stepwise elongation of peptide chains.[1] Its primary role is as a pre-formed fragment for solution-phase peptide synthesis (SPPS), a technique that remains highly relevant for large-scale synthesis and the preparation of short peptides or complex fragments.[2] By incorporating a dipeptide unit in a single coupling step, researchers can improve synthesis efficiency, simplify purification processes, and potentially minimize racemization at the C-terminal residue of the activated fragment.
The stability of the Z-group under various coupling conditions, combined with its straightforward removal via catalytic hydrogenation, makes this compound a versatile and valuable reagent in the synthesis of bioactive peptides and pharmaceutical agents.[1]
Chemical Properties and Data
The physical and chemical properties of this compound are summarized below. Sourcing high-purity material is critical for the success and reproducibility of synthetic efforts.
| Property | Value | Reference |
| Synonyms | Z-L-phenylalanyl-L-leucine, Carbobenzoxy-L-phenylalanyl-L-leucine | Chem-Impex, BOC Sciences |
| CAS Number | 4313-73-9 | Chem-Impex |
| Molecular Formula | C₂₃H₂₈N₂O₅ | BOC Sciences |
| Molecular Weight | 412.49 g/mol | BOC Sciences |
| Appearance | White powder | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Storage | Store at ≤ -4 °C | Chem-Impex |
Role in Peptide Synthesis: Fragment Condensation Strategy
The principal application of this compound is in fragment condensation , a key strategy in solution-phase peptide synthesis. Instead of adding amino acids one by one, pre-synthesized peptide fragments are coupled together. Using a dipeptide like this compound offers several advantages:
-
Efficiency: It accelerates the overall synthesis by adding two amino acid residues in a single coupling step.
-
Reduced Racemization: The risk of racemization is highest for the activated amino acid during coupling. By using a dipeptide with a C-terminal leucine, the chiral center of the preceding phenylalanine is protected from activation-induced epimerization.
-
Simplified Purification: Fewer coupling and deprotection cycles can lead to a cleaner crude product with fewer deletion sequences, simplifying downstream purification.
The logical workflow for utilizing this compound involves coupling its free carboxyl group with the N-terminus of another amino acid or peptide fragment, followed by the deprotection of the Z-group to reveal a new N-terminus for further elongation.
Quantitative Data in Synthesis
The efficiency of peptide coupling reactions is paramount. The following table summarizes typical quantitative data for chemical peptide synthesis involving Z-protected dipeptides, providing researchers with expected outcomes for yield and racemization.
| Synthesis Step | Coupling Reagents | Typical Yield (%) | Racemization (%) | Reference / Notes |
| Synthesis of this compound | DIC / HOBt | 68–75 | 2.1–4.7 | Yield after HPLC purification. Racemization can be higher in non-optimized systems.[3] |
| Synthesis of this compound | DCC | 56.5 | Not Reported | In AOT reversed micelles, yield after 80 hours.[4] |
| Coupling of Z-D-Leu-OH with an amino acid ester | DCC / HOBt | 60–70 | Not Reported | Representative data for a similar Z-dipeptide in solution-phase synthesis.[5] |
| Synthesis of Leu-Enkephalin (Overall Yield) | T3P® / DIPEA | 62 | Not Reported | Multi-step solution-phase synthesis of N-Boc-Tyr-Gly-Gly-Phe-Leu-OMe, a relevant analogue.[6] |
Detailed Experimental Protocols
The following protocols are detailed methodologies for key experiments involving Z-protected dipeptides. Protocol 1 describes a standard coupling reaction using EDC and OxymaPure, while Protocol 2 details the subsequent removal of the Z-protecting group.
Protocol 1: Solution-Phase Peptide Coupling (Representative Example)
This protocol describes a general procedure for coupling a Z-protected dipeptide like this compound with a C-terminally protected amino acid (e.g., H-Val-OMe) using EDC·HCl and OxymaPure. This method is adapted from a verified procedure for Z-L-Phg-Val-OMe synthesis.
Materials:
-
This compound (1.0 eq)
-
H-Val-OMe·HCl (1.0 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.0 eq)
-
OxymaPure (Ethyl cyano(hydroxyimino)acetate) (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.0 eq)
-
Dichloromethane (DCM) and Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 N HCl, 1 N Na₂CO₃, Saturated NaCl (Brine)
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottomed flask, dissolve EDC·HCl (1.0 eq) in a 1:1 mixture of anhydrous DCM/DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add this compound (1.0 eq) and OxymaPure (1.0 eq) as solids to the cold carbodiimide (B86325) solution. The mixture will typically turn yellow upon addition.
-
After 2-3 minutes of pre-activation, add H-Val-OMe·HCl (1.0 eq) as a solid to the reaction mixture.
-
Immediately add DIEA (1.0 eq) dropwise to neutralize the hydrochloride salt.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring overnight (14-16 hours).
-
Monitor the reaction completion using Thin-Layer Chromatography (TLC).
-
Remove the solvent via rotary evaporation.
-
Dilute the oily residue in a large volume of EtOAc (e.g., 500 mL).
-
Transfer to a separatory funnel and wash sequentially with 1 N HCl (3x), 1 N Na₂CO₃ (3x), and saturated brine (3x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected tripeptide, Z-Phe-Leu-Val-OMe.
-
Purify the crude product by column chromatography on silica (B1680970) gel as needed.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
This protocol details the removal of the N-terminal benzyloxycarbonyl (Z) group from a protected peptide.
Materials:
-
Z-Phe-Leu-Val-OMe (from Protocol 1)
-
Palladium on carbon (10% Pd/C), catalytic amount (~10% by weight of peptide)
-
Methanol (B129727) (MeOH) or similar solvent
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the purified Z-peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge/backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until all starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric when dry.
-
Rinse the filter pad with additional methanol.
-
Combine the filtrate and washes and remove the solvent under reduced pressure to yield the deprotected peptide, H-Phe-Leu-Val-OMe.
Conclusion
This compound serves as a highly effective and strategic building block for peptide synthesis, particularly within solution-phase and fragment condensation methodologies. Its use streamlines the synthetic process, reduces the risk of racemization at the phenylalanine residue, and simplifies purification. By understanding the quantitative aspects of its coupling efficiency and employing robust, optimized protocols, researchers and drug development professionals can effectively leverage this compound to construct complex peptide targets with greater efficiency and control. This guide provides the foundational data and methodologies to facilitate its successful application in the laboratory.
References
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of hemopressin peptides by classical solution phase fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Z-Phe-Leu-OH: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) is a protected dipeptide that has become an invaluable tool in the field of biochemistry and drug discovery. Its primary utility lies in its role as a specific substrate for various carboxypeptidases, enzymes that cleave C-terminal amino acid residues from peptides and proteins. The presence of the N-terminal carbobenzoxy (Z) protecting group enhances its stability and allows for the specific assessment of enzyme activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Historical Context and Discovery
The development of this compound is intrinsically linked to the pioneering work in peptide synthesis during the early 20th century. The introduction of the carbobenzoxy (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, providing a removable protecting group for the amino terminus of amino acids, which was a critical step in the controlled synthesis of peptides.
While a singular discovery paper for this compound is not readily identifiable, its use as a substrate for carboxypeptidases emerged from studies in the mid-20th century aimed at understanding the specificity of these enzymes. Carboxypeptidases, such as Carboxypeptidase A (CPA), were known to preferentially cleave C-terminal amino acids with aromatic or bulky aliphatic side chains. The combination of phenylalanine and leucine (B10760876) in this compound provided an ideal substrate to probe the active sites of these enzymes, leading to its widespread adoption in biochemical assays.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [] |
| Molecular Weight | 412.49 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| CAS Number | 4313-73-9 | [] |
| Melting Point | Not available | |
| pKa | 3.48 ± 0.10 (Predicted) | |
| Solubility | ||
| DMSO | Soluble | [3] |
| Methanol | Soluble | |
| Ethanol | Sparingly soluble | [4][5] |
| Water | Sparingly soluble | [5] |
| Formic Acid | Freely soluble | [6] |
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its stereospecificity, which minimizes the formation of unwanted diastereomers.
Enzymatic Synthesis using Thermolysin
Thermolysin, a thermostable metalloproteinase, can catalyze the condensation of N-protected amino acids and amino acid esters or amides.
Experimental Protocol:
-
Reactant Preparation:
-
Prepare a solution of N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH) at a concentration of 25 mM.
-
Prepare a solution of L-Leucine anilide (H-Leu-NHPh) at a concentration of 50 mM.
-
Prepare a 0.5 M Tris buffer and adjust the pH to 7.5.
-
Prepare a 0.05 M calcium acetate (B1210297) solution.
-
-
Reaction Mixture:
-
In a suitable reaction vessel, combine the Z-Phe-OH and H-Leu-NHPh solutions.
-
Add the Tris buffer (pH 7.5) and the calcium acetate solution.
-
To enhance the solubility of the substrates, add dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 20% (v/v)[3].
-
Initiate the reaction by adding thermolysin to a final concentration of 1 µM[3].
-
-
Reaction Conditions:
-
Purification:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as silica (B1680970) gel chromatography, with a solvent system like chloroform:methanol (9:1)[3].
-
Non-Enzymatic Synthesis
Chemical synthesis of this compound can be achieved using coupling agents to facilitate the formation of the peptide bond.
Experimental Protocol:
-
Reactant Preparation:
-
Dissolve Z-Phe-OH (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
In a separate flask, dissolve H-Leu-OH (1 equivalent) in a suitable solvent, which may require the use of a base like triethylamine (B128534) (TEA) to neutralize the amino acid salt.
-
-
Coupling Reaction:
-
Slowly add the activated Z-Phe-OH solution to the H-Leu-OH solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
-
Application in Enzyme Kinetics
The primary application of this compound is as a substrate for determining the kinetic parameters of carboxypeptidases.
Carboxypeptidase Y (CPY) Assay
Experimental Protocol:
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve this compound in a minimal amount of DMSO and then dilute with 50 mM sodium phosphate (B84403) buffer, pH 6.5, containing 0.15 M NaCl.
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase Y in cold deionized water. Dilute the stock solution to the desired working concentration with the assay buffer just before use.
-
Ninhydrin (B49086) Reagent: Prepare a solution of 4% ninhydrin in methyl cellosolve.
-
Citrate (B86180) Buffer (0.2 M, pH 5.0): Prepare a 0.2 M sodium citrate buffer and add stannous chloride to a final concentration of 7.1 mM.
-
Ninhydrin-Citrate Mixture: Mix equal volumes of the ninhydrin reagent and the citrate buffer.
-
50% (v/v) n-Propanol.
-
-
Assay Procedure:
-
Prepare a series of substrate concentrations by diluting the substrate stock solution with the assay buffer.
-
Add a fixed amount of the CPY enzyme solution to each substrate concentration.
-
Incubate the reaction mixtures at a constant temperature (e.g., 25°C).
-
At various time points, stop the reaction by adding the ninhydrin-citrate mixture.
-
Boil the samples for 15 minutes to allow for color development.
-
After cooling, add 50% n-propanol to each sample.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The rate of leucine release is determined by comparing the absorbance to a standard curve of known leucine concentrations.
-
The initial velocities (v₀) at different substrate concentrations ([S]) are then plotted.
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.
-
Comparative Enzyme Kinetics
This compound is a valuable tool for comparing the substrate specificity of different carboxypeptidases.
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Carboxypeptidase Y | 0.5 | 0.45 | 900 | 6.0 - 7.0[3] |
| Carboxypeptidase A | Not available | Not available | Not available | ~7.5 |
| Carboxypeptidase B | Not available | Not available | Not available | ~8.0 |
Signaling Pathways and Experimental Workflows
As a biochemical tool, this compound does not directly participate in signaling pathways. Its utility lies in elucidating the function of enzymes that may be involved in such pathways. The experimental workflows described below illustrate its application in synthesis and enzyme characterization.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for a carboxypeptidase assay using this compound.
Conclusion
This compound remains a cornerstone in the study of proteolytic enzymes. Its well-defined chemical structure and susceptibility to cleavage by specific carboxypeptidases make it an ideal substrate for kinetic analysis and inhibitor screening. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in research and development, ultimately contributing to a deeper understanding of enzymatic processes and the discovery of novel therapeutics.
References
The Benzyloxycarbonyl (Z) Protecting Group: A Cornerstone of Peptide Synthesis
An In-depth Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group and its Application in Z-Phe-Leu-OH
For researchers, scientists, and professionals in drug development, a profound understanding of peptide chemistry is fundamental. A key aspect of this field is the use of protecting groups to ensure the selective formation of peptide bonds. Among the most significant of these is the benzyloxycarbonyl (Cbz or Z) group. This guide provides a detailed examination of the Z group, its application in the synthesis and utility of the dipeptide this compound, and the experimental protocols associated with its use.
The benzyloxycarbonyl group is a widely used amine-protecting group in organic synthesis, particularly in the synthesis of peptides.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z group's development marked the dawn of modern, controlled peptide synthesis.[2][3] Its primary function is to temporarily block the reactivity of the N-terminal amine group of an amino acid, preventing self-polymerization and other unwanted side reactions during the formation of a peptide bond.[2][4]
The Z group is favored for several reasons:
-
Ease of Introduction: It can be readily introduced by reacting an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.
-
Stability: The resulting carbamate (B1207046) is stable under a variety of reaction conditions used for peptide coupling. The introduction of the Z group often enhances the crystallinity of the protected amino acid, which simplifies purification.
-
Facile Removal: It can be cleanly removed under specific conditions that typically do not affect other parts of the peptide, most commonly through catalytic hydrogenolysis.
This compound: A Key Dipeptide Derivative
This compound is a protected dipeptide composed of L-phenylalanine (Phe) and L-leucine (Leu), with the benzyloxycarbonyl group attached to the N-terminus of phenylalanine. This compound is a valuable building block in the synthesis of more complex peptides and serves as a crucial tool in biochemical research.
Its applications include:
-
Peptide Synthesis: It acts as a foundational component for creating larger, biologically active peptides for therapeutic development.
-
Enzyme Assays: this compound is frequently used as a model substrate to measure the activity of enzymes like carboxypeptidases. The enzymatic cleavage of the peptide bond releases L-leucine, which can then be quantified.
-
Drug Development: Researchers use this compound and similar structures to develop enzyme inhibitors and to study protein degradation pathways.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₈N₂O₅ | |
| Molecular Weight | 412.48 g/mol | |
| CAS Number | 4313-73-9 | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥95% - ≥99% | |
| Melting Point | 119-126 ºC | |
| Storage Temperature | -20°C | |
| Predicted Boiling Point | 674.4 ± 55.0 °C | |
| Predicted Density | 1.193 ± 0.06 g/cm³ | |
| Predicted pKa | 3.48 ± 0.10 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a Z-protected dipeptide and the subsequent removal of the Z group.
Protocol 1: Synthesis of this compound via Peptide Coupling
This protocol describes a general solution-phase method for coupling N-terminally Z-protected phenylalanine with a C-terminally protected leucine (B10760876), followed by deprotection of the C-terminus.
Materials:
-
Z-L-Phe-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
10% Aqueous Potassium Bisulfate (KHSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Amino Acid Preparation: In a round-bottom flask, suspend H-Leu-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the mixture in an ice bath and add TEA (1.0 equivalent) dropwise to neutralize the salt and liberate the free amino ester. Stir for 15-20 minutes.
-
Activation: In a separate flask, dissolve Z-L-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. HOBt is added to suppress racemization during the coupling reaction.
-
Coupling: Cool the Z-L-Phe-OH solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 20 minutes, then add the neutralized leucine methyl ester solution from step 1.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous KHSO₄, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Z-Phe-Leu-OMe.
-
Saponification (C-terminal Deprotection): Dissolve the crude product in a mixture of methanol (B129727) and water. Add 1N NaOH and stir until the ester is fully hydrolyzed (monitor by TLC). Acidify the mixture with 1N HCl to precipitate the product, this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group
The most common and mildest method for cleaving the Z group is catalytic hydrogenolysis.
Materials:
-
Z-protected peptide (e.g., this compound)
-
10% Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite
Methodology:
-
Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent like methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight).
-
Hydrogenation: Securely place the reaction mixture under an atmosphere of hydrogen gas. This can be achieved by evacuating the flask and backfilling it with H₂ from a balloon or by using a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with additional solvent.
-
Final Product: Concentrate the combined filtrate under reduced pressure to obtain the deprotected peptide amine. Further purification can be performed by crystallization or chromatography if necessary.
Alternative Deprotection Methods:
-
Transfer Hydrogenolysis: This method avoids the direct use of H₂ gas. Reagents like ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165) are used as the hydrogen source in the presence of a Pd/C catalyst.
-
Acidic Cleavage: For substrates incompatible with hydrogenation, strong acids like HBr in acetic acid can be used. A milder, more selective alternative for acid-labile groups is a combination of AlCl₃ in hexafluoroisopropanol (HFIP).
Caption: Deprotection of a Z-group via catalytic hydrogenolysis.
Strategic Context in Peptide Synthesis
The Z group is part of a broader strategy of "orthogonal protection," where different protecting groups are used for various functional groups (N-terminus, C-terminus, and amino acid side chains), each removable under conditions that do not affect the others. This allows for the precise, stepwise assembly of complex peptide chains.
Caption: Logical workflow of orthogonal strategy in peptide synthesis.
References
Z-Phe-Leu-OH applications in protein degradation pathway studies
An In-depth Technical Guide to the Application of Z-Phe-Leu-OH and its Analogs in Protein Degradation Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dipeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (this compound), detailing its primary application as an enzyme substrate and extending the discussion to structurally related peptide inhibitors that are critical tools for studying the major protein degradation pathways, including the ubiquitin-proteasome system, apoptosis, and autophagy.
Introduction: The Role of Dipeptides in Protease Research
Protein degradation is a fundamental cellular process essential for maintaining protein homeostasis, regulating signaling pathways, and eliminating damaged or misfolded proteins. Key pathways governing this process include the ubiquitin-proteasome system (UPS), lysosomal autophagy, and caspase-mediated apoptosis. Small molecules, particularly those based on peptide structures, are invaluable tools for elucidating the mechanisms of these pathways.
This compound belongs to a class of N-benzyloxycarbonyl (Z)-protected dipeptides. While its direct role is as a model substrate for certain exopeptidases, its core structure serves as a blueprint for a wide range of potent and specific protease inhibitors. This guide will first detail the established application of this compound and then explore the utility of its functional analogs in the broader context of protein degradation research.
This compound as a Carboxypeptidase Substrate
The primary and most well-documented application of this compound is as a substrate for Carboxypeptidase Y (CPY), a serine carboxypeptidase. In this context, it is not used to modulate a degradation pathway but to measure the enzymatic activity of CPY.
Mechanism of Action
CPY catalyzes the hydrolysis of the peptide bond between phenylalanine and leucine (B10760876) in this compound, releasing free L-leucine. The rate of L-leucine release is directly proportional to the CPY activity in the sample.[1][2] This reaction provides a reliable method for quantifying enzyme activity and for studying enzyme kinetics.
Caption: Workflow for measuring Carboxypeptidase Y activity using this compound.
Experimental Protocol: Carboxypeptidase Y Activity Assay
This protocol is adapted from standard biochemical methodologies for measuring CPY activity.[1][2]
Materials:
-
Substrate Stock: 10 mM this compound dissolved in a small amount of DMSO, then brought to volume with assay buffer.
-
Assay Buffer: 50 mM Sodium Phosphate, 0.15 M NaCl, pH 6.5.
-
Enzyme: Purified Carboxypeptidase Y.
-
Detection Reagent: Ninhydrin reagent for colorimetric detection of free amino acids.
-
Stop Solution: To halt the enzymatic reaction.
-
Instrumentation: Spectrophotometer or U-HPLC system.
Procedure:
-
Prepare a working substrate solution of 1 mM this compound in assay buffer.[2]
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 25°C).[2]
-
Initiate the reaction by adding a known amount of CPY enzyme to the substrate solution.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Quantify the amount of L-leucine released. This can be done colorimetrically at 570 nm after reaction with ninhydrin or by separation and detection using U-HPLC.[1][2]
-
Calculate the enzyme activity, typically expressed in units where one unit hydrolyzes 1 µmol of substrate per minute under the specified conditions.[2]
Z-Dipeptide Analogs as Inhibitors of Protein Degradation Pathways
While this compound is a substrate, modifying the C-terminus from a carboxylic acid to a reactive group (like an aldehyde or fluoromethylketone) transforms the dipeptide into a potent protease inhibitor. These analogs are indispensable for studying specific protein degradation pathways.
Calpain Inhibition in Apoptosis and Necrosis
Calpains are calcium-dependent cysteine proteases that play a crucial role in both programmed cell death (apoptosis) and unregulated necrotic cell death. Their overactivation is implicated in neurodegenerative diseases and ischemic injury.
Key Inhibitor: MDL-28170 (Z-Val-Phe-CHO)
MDL-28170 is a potent, cell-permeable inhibitor of calpain I and II.[3][4] It is a dipeptide aldehyde where the C-terminal leucine is replaced with a phenylalaninal (B8679731) (phenylalanine aldehyde). The aldehyde group forms a reversible covalent hemiacetal adduct with the active site cysteine of calpain, blocking its activity.[5]
Caption: Inhibition of calpain-mediated cell death by MDL-28170.
Experimental Protocol: In Vivo Calpain Inhibition This protocol is based on methodologies used in rodent models of cerebral ischemia and hearing loss.[6][7]
-
Preparation of Inhibitor: Dissolve MDL-28170 powder in DMSO to create a high-concentration stock (e.g., 40-75 mg/ml).[3][7][8] This stock can be stored at -20°C for up to one month.[3][8]
-
Dosing Solution: Immediately before use, dilute the DMSO stock in a sterile vehicle like 0.9% saline to the final desired concentration (e.g., 1.5 - 40 mg/kg body weight).[6][7]
-
Administration: Administer the solution to the animal model (e.g., rat or mouse) via intraperitoneal (i.p.) injection. The dosing regimen can be varied; for example, injections can be given before and after the induced injury.[4][7]
-
Analysis: After the experimental period, tissues of interest (e.g., brain cortex) are harvested.[6] Calpain inhibition can be verified by Western blotting for calpain-specific cleavage products, such as the 145 kDa spectrin (B1175318) breakdown product.[9][10]
Table 1: Quantitative Data for Z-Dipeptide Calpain Inhibitors
| Compound | Target | Potency | Cell-Based EC50 | Reference |
|---|---|---|---|---|
| MDL-28170 (Z-Val-Phe-CHO) | Calpain I & II | Ki = 0.01 µM (10 nM) | 14 µM | [3][4] |
| Z-Pro-Phe-CHO | µ-Calpain | Ki = 0.02 µM (20 nM) | N/A | [11] |
| Z-Thiapro-Phe-CHO | µ-Calpain | Ki = 0.03 µM (30 nM) | N/A |[11] |
Caspase Inhibition in Apoptosis
Caspases are a family of cysteine proteases that are central executioners of apoptosis. They exist as inactive zymogens and are activated in a cascade in response to pro-apoptotic signals.
Key Inhibitor: Z-VAD-FMK
Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK) is a cell-permeable, broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of most caspases, thereby blocking the apoptotic cascade.[12][13] The FMK group forms a covalent bond with the active site cysteine. Its use can help determine if a cell death process is caspase-dependent.
Caption: Blockade of the apoptotic caspase cascade by the pan-caspase inhibitor Z-VAD-FMK.
Experimental Protocol: In Vitro Apoptosis Inhibition This protocol outlines the use of Z-VAD-FMK to prevent apoptosis in a cell culture model.[14][15]
-
Cell Culture: Plate cells (e.g., HeLa or Jurkat cells) at the desired density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of Z-VAD-FMK in DMSO. Pre-treat the cells by adding Z-VAD-FMK to the culture medium at a final concentration of 20-50 µM. Incubate for 30-60 minutes.
-
Apoptosis Induction: Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, or LPS).
-
Incubation: Incubate for the required time for apoptosis to occur in control cells (typically 4-24 hours).
-
Analysis: Assess the extent of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for cleaved PARP or cleaved Caspase-3. Successful inhibition by Z-VAD-FMK will result in a significant reduction in apoptotic markers compared to the untreated, stimulated control.[16]
Table 2: IC50 Values of Peptide-Based Caspase Inhibitors (nM)
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-10 | Reference |
|---|---|---|---|---|---|---|
| Ac-LESD-CMK | >50,000 | 2,700 | 2,200 | 50 | 520 | [17][18] |
| z-LEHD-FMK | 11,000 | 1,800 | 1,600 | 70 | 3,590 | [17][18] |
| z-IETD-FMK | >50,000 | 6,300 | 1,800 | 350 | 5,760 | [17][18] |
| Ac-DEVD-CHO | N/A | 0.14 | N/A | N/A | N/A |[19] |
Cathepsin Inhibition in the Autophagy-Lysosomal Pathway
Autophagy is a catabolic process where cellular components are engulfed in autophagosomes, which then fuse with lysosomes for degradation. Lysosomal cysteine proteases, particularly Cathepsins B and L, are essential for the degradation of autolysosomal content.[20][21][22] Inhibition of these cathepsins leads to a blockage in autophagic flux, resulting in the accumulation of autophagosomes and eventual cell death.[20][23]
Key Inhibitor: Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK)
Z-FA-FMK is a well-characterized inhibitor of cathepsin B and other cysteine proteases.[24] Its fluoromethylketone (FMK) moiety allows it to act as an irreversible inhibitor. By blocking cathepsin activity, Z-FA-FMK can be used to study the consequences of impaired lysosomal degradation and its impact on cell viability.
Caption: Impairment of autophagic flux via inhibition of lysosomal cathepsins by Z-FA-FMK.
Table 3: Quantitative Data for Z-Phe-Ala-based Inhibitors
| Compound | Target | Potency | Cell-Based EC50 | Reference |
|---|---|---|---|---|
| Z-FA-FMK | Cathepsin B | Ki = 1.5 µM | 0.13 µM (SARS-CoV-2) | [24][25] |
| Z-FA-FMK | Caspase-3 | IC50 = 15.4 µM | N/A | [24] |
| Z-FA-DMK (PADK) | Cathepsin B | Weak inhibitor | 100 µM (in vitro) | [26][27] |
| Z-Phe-Ala-CH2Cl | Cathepsin B | Potent inactivator | N/A |[28] |
Conclusion
This compound is a valuable tool for the specific purpose of assaying carboxypeptidase activity. However, its structural framework is highly relevant to the broader study of protein degradation. By modifying the C-terminal carboxyl group, the Z-dipeptide scaffold is transformed into a powerful class of inhibitors targeting key proteases like calpains, caspases, and cathepsins. These analogs—including MDL-28170, Z-VAD-FMK, and Z-FA-FMK—are essential reagents for researchers seeking to dissect the complex signaling cascades of apoptosis, autophagy, and other degradation pathways, ultimately aiding in the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
- 9. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial investigation of Z-Phe-Leu-OH in enzyme inhibitor development
An In-Depth Technical Guide to the Initial Investigation of Z-Phe-Leu-OH in Enzyme Inhibitor Development
Abstract
Dipeptides and their derivatives are fundamental scaffolds in the exploration of enzyme inhibitors, particularly for proteases. This technical guide focuses on N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine (this compound), a protected dipeptide, as a subject for initial investigation in enzyme inhibitor development. While primarily recognized as a substrate for certain enzymes like carboxypeptidase Y, its structure serves as a valuable starting point for designing more complex and potent inhibitors.[1][2] This document provides an overview of its synthesis, detailed experimental protocols for enzyme inhibition assays, and its relevance in the context of targeting proteases such as calpains, which are implicated in critical signaling pathways like apoptosis.[3]
Introduction: this compound as a Foundational Scaffold
This compound is a dipeptide composed of L-phenylalanine and L-leucine, with a benzyloxycarbonyl (Z) group protecting the N-terminus of phenylalanine.[1] This protecting group enhances stability and allows for controlled reactions during peptide synthesis. In drug discovery, simple peptide structures are often used as foundational templates or "scaffolds." They can be systematically modified to improve binding affinity, selectivity, and pharmacokinetic properties, transforming them from simple substrates into potent and specific enzyme inhibitors.
The investigation of this compound is therefore not solely about its intrinsic activity, but about its utility as a tool and a structural precursor for developing inhibitors against critical enzyme targets, such as the calpain family of proteases.
Chemical Synthesis and Characterization
The synthesis of this compound is typically achieved through peptide coupling chemistry. A common method involves the reaction between N-terminally protected Z-L-phenylalanine (Z-Phe-OH) and L-leucine (Leu), often with its carboxyl group protected as an ester, followed by deprotection. The reaction is facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Generalized Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A generalized workflow for the chemical synthesis of this compound.
Application in Enzyme Inhibition Assays
While this compound is a known substrate for carboxypeptidase Y, its structural similarity to peptide-based inhibitors makes it a relevant compound for studying proteases. A key family of such enzymes are the calpains, calcium-activated cysteine proteases involved in cell signaling, proliferation, and apoptosis. Overactivation of calpain is implicated in various diseases, including neurodegenerative disorders and injuries to the spinal cord, making it a significant therapeutic target.
Quantitative Data for Representative Peptide-Based Protease Inhibitors
To provide context for inhibitor development, the following table summarizes inhibitory constants for well-known peptide-based calpain inhibitors. Researchers developing derivatives from a this compound scaffold would aim to achieve similar or improved potency and selectivity.
| Inhibitor Name | Target Enzyme(s) | Inhibitor Type | IC₅₀ / Kᵢ Value | Reference Notes |
| MDL-28170 | Calpain-1, -2 | Irreversible | 12 µM (in vitro assay) | A commonly used, potent calpain inhibitor. |
| ALLN | Calpain-1, -2 | Reversible Aldehyde | ~1-5 µM | Also inhibits other proteases like cathepsins and the proteasome. |
| Z-LLY-FMK | Calpain | Irreversible | Not specified | A fluoromethylketone-based inhibitor used as a negative control in calpain activity kits. |
| Calpeptin | Calpain-1, -2 | Reversible Aldehyde | ~50 nM | A cell-permeable and potent inhibitor used to prevent apoptosis in cellular models. |
| CAST Peptide | Calpain | Endogenous Protein | Kᵢ = 42.6 nM | Based on the sequence of human calpastatin, the endogenous inhibitor of calpain. |
Experimental Protocols
Detailed and reproducible protocols are critical for the initial investigation of potential enzyme inhibitors.
Protocol 1: Synthesis of this compound
Objective: To synthesize the dipeptide this compound via DCC-mediated coupling.
Materials:
-
N-(Benzyloxycarbonyl)-L-phenylalanine (Z-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
Methodology:
-
Coupling Reaction:
-
Dissolve H-Leu-OMe·HCl (1.1 eq) in anhydrous DCM and cool to 0°C.
-
Add TEA (1.2 eq) dropwise to neutralize the hydrochloride salt and stir for 20 minutes.
-
Add Z-Phe-OH (1.0 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification of Intermediate:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide (Z-Phe-Leu-OMe).
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude intermediate in a mixture of THF and water (3:1).
-
Cool to 0°C and add LiOH (1.5 eq).
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
-
Final Workup and Purification:
-
Concentrate the mixture to remove THF.
-
Dilute with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C, causing the product to precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude this compound.
-
Purify the final product by silica gel column chromatography if necessary.
-
Protocol 2: Fluorometric Calpain Inhibition Assay
Objective: To determine the inhibitory potential of a test compound (e.g., a derivative of this compound) against calpain activity. This protocol is adapted from commercially available calpain activity assay kits.
Materials:
-
Active Calpain enzyme (Calpain-1 or -2)
-
Assay Buffer (containing calcium)
-
Fluorogenic Calpain Substrate (e.g., Ac-LLY-AFC)
-
Test compound dissolved in DMSO
-
Known Calpain Inhibitor (e.g., ALLN, for positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC-based substrates)
Methodology Workflow:
Caption: Workflow for a typical fluorometric assay to screen for calpain inhibitors.
Biological Context: The Calpain-Mediated Apoptosis Pathway
Understanding the biological role of a target enzyme is crucial for inhibitor development. Calpains are key executioners in certain forms of apoptosis (programmed cell death). An increase in intracellular calcium (Ca²⁺) levels activates calpains, which then cleave a variety of cellular proteins, leading to the breakdown of the cell structure and eventual cell death. Calpains can also interact with the caspase cascade, another central apoptosis pathway.
The diagram below outlines a simplified signaling pathway illustrating the role of calpain in apoptosis.
Caption: The role of calpain activation in the apoptotic signaling cascade.
Conclusion and Future Directions
This compound serves as an excellent model compound for the initial stages of enzyme inhibitor development. While its primary role is that of an enzyme substrate, its dipeptide nature provides a readily synthesizable and modifiable scaffold. The protocols and data presented in this guide offer a clear roadmap for researchers: from synthesis and characterization to the functional assessment of novel derivatives against therapeutically relevant enzymes like calpains.
Future work should focus on systematic modifications of the this compound structure, such as altering the C-terminal carboxyl group to an aldehyde or fluoromethylketone to enhance covalent binding, or modifying the P1 and P2 residues (Leu and Phe) to improve selectivity for the target enzyme's active site. By leveraging this foundational knowledge, researchers can accelerate the discovery of new and potent enzyme inhibitors for various disease states.
References
Methodological & Application
Application Notes and Protocols for Z-Phe-Leu-OH Carboxypeptidase Y Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase Y (CPY) is a serine carboxypeptidase that sequentially cleaves C-terminal amino acid residues from peptides and proteins. Its broad substrate specificity makes it a valuable tool in protein sequencing and characterization. The synthetic dipeptide, N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH), is a commonly used substrate for assaying CPY activity. The enzymatic hydrolysis of this compound by CPY releases L-leucine, which can be quantified to determine the enzyme's activity. This application note provides detailed protocols for assaying CPY activity using this compound, determining kinetic parameters, and screening for potential inhibitors.
Principle of the Assay
The fundamental principle of the assay lies in the CPY-catalyzed hydrolysis of the peptide bond in this compound, resulting in the liberation of L-leucine and N-benzyloxycarbonyl-L-phenylalanine. The rate of L-leucine release is directly proportional to the CPY activity under specific conditions of temperature, pH, and substrate concentration. The amount of liberated L-leucine can be quantified using various methods, most commonly through a colorimetric reaction with ninhydrin (B49086) or by chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (U-HPLC).
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Carboxypeptidase Y (from baker's yeast) | Sigma-Aldrich | C3888 | 2-8°C |
| This compound | Bachem | 4013590 | -20°C |
| L-Leucine | Sigma-Aldrich | L8000 | Room Temp |
| Ninhydrin | Sigma-Aldrich | N7285 | Room Temp |
| Hydrindantin (B147029) | Sigma-Aldrich | H8125 | 2-8°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Sodium Acetate (B1210297) | Sigma-Aldrich | S2889 | Room Temp |
| Acetic Acid, Glacial | Sigma-Aldrich | 695092 | Room Temp |
| U-HPLC Grade Water | Varies | Varies | Room Temp |
| U-HPLC Grade Acetonitrile | Varies | Varies | Room Temp |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | Room Temp |
Table 2: Typical Assay Conditions
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Carboxypeptidase Y |
| Buffer | 0.05 M Sodium Acetate, pH 5.5 |
| Substrate Concentration | 1 mM |
| Enzyme Concentration | 0.1 - 1.0 µg/mL |
| Temperature | 37°C |
| Incubation Time | 10 - 30 minutes |
| Detection Method | Ninhydrin colorimetric or U-HPLC |
Table 3: Kinetic Parameters of Carboxypeptidase Y
| Parameter | Description | Method of Determination |
| K_m_ | Michaelis constant; substrate concentration at which the reaction rate is half of Vmax. | Michaelis-Menten kinetics; plotting reaction velocity against varying substrate concentrations. |
| V_max_ | Maximum reaction rate when the enzyme is saturated with the substrate. | Michaelis-Menten kinetics; determined from the plateau of the velocity vs. substrate concentration plot. |
| k_cat_ | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated from Vmax and the enzyme concentration ([E]): k_cat_ = V_max_ / [E]. |
| k_cat_/K_m_ | Catalytic efficiency; a measure of how efficiently an enzyme converts a substrate to a product. | Calculated from the determined k_cat_ and K_m_ values. |
Experimental Protocols
Protocol 1: Carboxypeptidase Y Activity Assay using Ninhydrin Detection
This protocol is adapted from established colorimetric methods for the quantification of amino acids.
1. Reagent Preparation:
-
Assay Buffer: 0.05 M Sodium Acetate, pH 5.5.
-
Substrate Stock Solution (10 mM): Dissolve 41.25 mg of this compound in 1 mL of DMSO, then bring the volume to 10 mL with Assay Buffer.
-
Enzyme Stock Solution (1 mg/mL): Dissolve Carboxypeptidase Y in cold, deionized water.
-
Working Enzyme Solution: Dilute the enzyme stock solution to the desired concentration (e.g., 10 µg/mL) with Assay Buffer.
-
Ninhydrin Reagent: Prepare a solution of 0.2% (w/v) ninhydrin and 0.03% (w/v) hydrindantin in a mixture of 75% (v/v) DMSO and 25% (v/v) 4 M lithium acetate buffer (pH 6.2).
-
L-Leucine Standard Stock Solution (10 mM): Dissolve 13.12 mg of L-Leucine in 10 mL of Assay Buffer.
-
L-Leucine Working Standards: Prepare a series of dilutions from the stock solution in Assay Buffer (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM).
2. Assay Procedure:
-
In separate microcentrifuge tubes, add 50 µL of Assay Buffer (for blank), L-Leucine working standards, or test samples.
-
Add 50 µL of the 10 mM this compound substrate stock solution to all tubes except the blank (add 50 µL of Assay Buffer to the blank).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the working enzyme solution to the sample tubes. Add 50 µL of Assay Buffer to the standard curve tubes.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Add 1 mL of the Ninhydrin Reagent to each tube.
-
Heat the tubes at 95°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Transfer 200 µL from each tube to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance of the L-Leucine standards against their known concentrations.
-
Determine the concentration of L-leucine produced in the enzymatic reaction by interpolating the absorbance of the samples on the standard curve.
-
Calculate the CPY activity, typically expressed in µmol of leucine (B10760876) released per minute per mg of enzyme.
Protocol 2: Carboxypeptidase Y Activity Assay using U-HPLC Detection
This protocol offers higher specificity and sensitivity for the quantification of L-leucine.
1. Reagent Preparation:
-
Follow the same reagent preparation as in Protocol 1 for the Assay Buffer, Substrate Stock Solution, and Enzyme solutions.
2. Assay Procedure:
-
Set up the reaction as described in steps 1-5 of Protocol 1.
-
Stop the reaction by adding an equal volume of 10% (w/v) Trichloroacetic Acid (TCA) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to U-HPLC vials.
3. U-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate L-leucine from other reaction components (e.g., 0-50% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 214 nm or by a mass spectrometer.
-
Injection Volume: 5 µL.
4. Data Analysis:
-
Generate a standard curve by injecting known concentrations of L-leucine.
-
Quantify the amount of L-leucine in the samples by comparing the peak area to the standard curve.
-
Calculate CPY activity as described in Protocol 1.
Protocol 3: Screening for Carboxypeptidase Y Inhibitors
This protocol can be adapted for both single-compound screening and, with automation, for high-throughput screening.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1 or 2.
-
Inhibitor Stock Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mM).
2. Assay Procedure:
-
In a 96-well plate, add a small volume of the inhibitor stock solution or solvent control (e.g., 1 µL).
-
Add the working enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the this compound substrate solution.
-
Incubate the plate at 37°C for the desired reaction time.
-
Stop the reaction and proceed with the detection method (Ninhydrin or U-HPLC) as described in the previous protocols.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound compared to the solvent control.
-
% Inhibition = [1 - (Activity with Inhibitor / Activity with Solvent Control)] * 100
-
-
For promising hits, determine the IC_50_ value by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for the Carboxypeptidase Y assay from reagent preparation to data analysis.
Caption: Catalytic cycle of Carboxypeptidase Y with this compound and the mechanism of inhibition.
Application Notes and Protocols for the Use of Z-Phe-Leu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Leu-OH, or N-benzyloxycarbonyl-L-phenylalanyl-L-leucine, is a protected dipeptide commonly utilized as a building block in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group provides stable protection for the N-terminus of the dipeptide, allowing for its incorporation into a growing peptide chain. This application note provides detailed protocols and technical guidance for the efficient use of this compound in Fmoc-based SPPS, including coupling strategies, deprotection of the Z-group, and considerations for potential challenges. The Phe-Leu motif is of interest in the design of bioactive peptides, including those with applications in targeted therapies and the study of protein-protein interactions.[1]
The primary challenge in utilizing Z-protected amino acids or dipeptides in standard Fmoc-SPPS is the orthogonality of the protecting groups. The Z-group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the mild acidic conditions for cleavage from many resins. Therefore, a specific deprotection step, typically catalytic transfer hydrogenation, is required to remove the Z-group on the solid support to allow for further peptide elongation.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₃H₂₈N₂O₅ |
| Molecular Weight | 412.48 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protect from moisture |
Experimental Protocols
Protocol 1: Coupling of this compound to the Resin-Bound Peptide
This protocol describes the coupling of this compound onto a resin with a free N-terminal amine. Standard coupling reagents for peptide synthesis can be employed.
Materials:
-
This compound
-
Fmoc-compatible resin with a deprotected N-terminal amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add DIC (2-3 equivalents) and Oxyma or HOBt (2-3 equivalents).
-
Allow the activation to proceed for 10-20 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential steric hindrance of the dipeptide, an extended coupling time is recommended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally DMF (3 x 5 mL/g resin).
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow to brown beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
This protocol enables the selective removal of the N-terminal Z-group, allowing for subsequent peptide chain elongation. This method is orthogonal to the acid-labile side-chain protecting groups typically used in Fmoc-SPPS.
Materials:
-
Z-Phe-Leu-peptide-resin
-
Palladium on carbon (10% Pd/C)
-
1,4-Cyclohexadiene (B1204751) or Formic Acid as a hydrogen donor
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Wash the Z-Phe-Leu-peptide-resin with DMF (3 x 5 mL/g resin) and then with anhydrous THF (3 x 5 mL/g resin).
-
-
Catalyst Suspension:
-
In a separate flask, carefully suspend 10% Pd/C (approximately 0.2 equivalents by weight relative to the peptide-resin) in anhydrous THF. Caution: Palladium on carbon can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon) if dry.
-
-
Deprotection Reaction:
-
Add the Pd/C suspension to the resin.
-
Add the hydrogen donor. Use 1,4-cyclohexadiene (10-20 equivalents relative to the Z-group) or formic acid.
-
Agitate the mixture at room temperature. The reaction progress can be monitored over time. A typical reaction time is 12-24 hours.
-
-
Monitoring Deprotection:
-
Periodically take a small sample of the resin, wash it thoroughly with THF and DMF, and perform a ninhydrin test. A positive result (blue beads) indicates the presence of the deprotected free amine.
-
-
Catalyst Removal and Washing:
-
Once the deprotection is complete, filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the resin extensively with THF and DMF to ensure all traces of the catalyst are removed.
-
The resin with the free N-terminal amine is now ready for the next Fmoc-amino acid coupling cycle.
-
Quantitative Data Summary
The following table summarizes typical parameters for the coupling and deprotection steps. Actual results may vary depending on the specific peptide sequence, resin, and reagents used.
| Parameter | This compound Coupling | Z-Group Deprotection |
| Reagent Equivalents (vs. Resin Loading) | This compound (2-3 eq), DIC (2-3 eq), Oxyma (2-3 eq) | 10% Pd/C (0.2 eq by weight), 1,4-Cyclohexadiene (10-20 eq) |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Coupling Efficiency | >95% (with potential for double coupling) | >98% |
| Monitoring Method | Ninhydrin (Kaiser) Test | Ninhydrin (Kaiser) Test |
Mandatory Visualizations
Caption: General workflow for incorporating this compound in SPPS.
Caption: On-resin catalytic transfer hydrogenation of the Z-group.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance of the dipeptide. | Increase coupling time to 4-6 hours. Perform a second coupling with fresh reagents. Use a more potent coupling agent like HATU or HCTU. |
| Low Yield after Z-Group Deprotection | Incomplete reaction. Catalyst poisoning. | Extend the reaction time for catalytic transfer hydrogenation. Ensure the resin is thoroughly washed to remove any potential catalyst poisons. Use fresh catalyst. |
| Side Reactions during Z-Group Deprotection | Incompatible scavengers if performing simultaneous cleavage. | If cleaving from the resin and deprotecting the Z-group in solution, ensure appropriate scavengers are used that do not interfere with the hydrogenation. |
| Aggregation of the Growing Peptide Chain | The hydrophobic nature of Phe and Leu residues can promote inter-chain aggregation. | Use a lower-loading resin. Incorporate pseudoproline dipeptides in the sequence if possible. Perform couplings at a slightly elevated temperature (e.g., 30-40°C). |
Conclusion
This compound is a valuable dipeptide building block for the synthesis of peptides containing the Phe-Leu motif. While its use in Fmoc-SPPS requires an additional orthogonal deprotection step, the protocols outlined in this application note provide a robust framework for its successful incorporation. Careful monitoring of the coupling and deprotection steps is crucial for achieving high purity and yield of the final peptide product. The ability to selectively deprotect the N-terminus of the dipeptide on the solid support offers flexibility in the synthesis of complex and bioactive peptides for research and drug development.
References
Application Notes and Protocols: Z-Phe-Leu-OH Solution Preparation for Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) is a protected dipeptide commonly utilized as a substrate in various biochemical assays.[1] Its specific structure, composed of L-phenylalanine and L-leucine with an N-terminal benzyloxycarbonyl (Z) protecting group, makes it a valuable tool for studying the activity of specific peptidases, most notably carboxypeptidases.[1][] The enzymatic hydrolysis of the peptide bond between the phenylalanine and leucine (B10760876) residues allows for the characterization and kinetic analysis of these enzymes.[1] This document provides detailed protocols for the preparation of this compound solutions and their application in a general enzyme assay workflow.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for obtaining reproducible experimental results. The compound is a white powder and is insoluble in water, necessitating the use of organic solvents for the preparation of stock solutions.
Table 1: Properties and Storage Recommendations for this compound
| Property | Value |
| Full Chemical Name | N-benzyloxycarbonyl-L-phenylalanyl-L-leucine |
| Synonyms | Z-Phe-Leu, N-CBthis compound |
| Molecular Formula | C₂₃H₂₈N₂O₅ |
| Molecular Weight | 412.48 g/mol |
| Appearance | White powder |
| Recommended Storage (Solid) | Store at -20°C |
| Recommended Storage (Stock Solution) | Aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 6 months) |
Experimental Protocols
Protocol for this compound Stock Solution Preparation
Due to its poor aqueous solubility, a concentrated stock solution of this compound must first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Dissolution: Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 1.
General Protocol for a Carboxypeptidase Enzyme Assay
This protocol provides a general framework for using this compound in a carboxypeptidase assay. The optimal conditions, including buffer composition, pH, temperature, and substrate concentration, should be empirically determined for each specific enzyme.
Materials:
-
This compound stock solution (in DMSO)
-
Purified enzyme (e.g., Carboxypeptidase Y)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)
-
Microplate reader or HPLC system
-
96-well plate or reaction tubes
Procedure:
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Working Solution: Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to determine the optimal substrate concentration, which is often near the enzyme's Michaelis-Menten constant (Km). Note that the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Enzyme Assay Workflow:
-
Set up the reaction by adding the assay buffer and the enzyme solution to the wells of a microplate or reaction tubes.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound working solution.
-
The reaction progress can be monitored by detecting the product (L-leucine) formation over time. This can be achieved through:
-
HPLC Analysis: At specific time points, stop the reaction (e.g., by adding a quenching agent like trifluoroacetic acid) and analyze the amount of L-leucine product by reverse-phase HPLC.
-
Coupled Spectrophotometric Assay: In a coupled-enzyme system, the release of L-leucine can be linked to a reaction that produces a chromogenic or fluorogenic product, which can be monitored continuously.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the product formation curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the defined assay conditions.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound and conducting an enzyme assay.
Caption: Workflow for this compound solution preparation and enzyme activity measurement.
References
Measuring Peptidase Activity with Z-Phe-Leu-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide N-α-Cbz-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) is a widely utilized substrate for the determination of peptidase activity, particularly for carboxypeptidases. Its structure, featuring a blocked N-terminus with a benzyloxycarbonyl (Z) group, makes it resistant to cleavage by aminopeptidases and ensures that hydrolysis occurs specifically at the peptide bond between the phenylalanine and leucine (B10760876) residues. This characteristic allows for the specific assessment of carboxypeptidase activity, which is crucial in various physiological and pathological processes, including protein turnover, peptide hormone maturation, and cancer progression.[1]
This document provides detailed application notes and experimental protocols for measuring peptidase activity using this compound, with a focus on Carboxypeptidase Y (CPY) as a model enzyme. Additionally, it presents quantitative data for kinetic parameters and illustrates a relevant signaling pathway involving carboxypeptidases.
Data Presentation: Kinetic Parameters of Carboxypeptidases
Understanding the kinetic parameters of peptidase-substrate interactions is fundamental for enzyme characterization and inhibitor screening. The following table summarizes the available kinetic data for the hydrolysis of this compound and related substrates by Carboxypeptidase Y and Carboxypeptidase A4.
| Enzyme | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹min⁻¹) | pH Optimum |
| Carboxypeptidase Y | This compound | 0.45 | - | - | 6.0-7.0 |
| Carboxypeptidase Y | FA-Phe-Leu-OH | - | - | - | - |
| Carboxypeptidase A4 | FA-Phe-Phe | 0.013 | 700 | 53.8 | - |
| Carboxypeptidase A4 | FA-Phe-Leu | 0.025 | 1100 | 44.0 | - |
| Carboxypeptidase A4 | FA-Phe-Met | 0.020 | 700 | 35.0 | - |
| Carboxypeptidase A4 | FA-Phe-Val | 0.040 | 1200 | 30.0 | - |
| Carboxypeptidase A4 | FA-Phe-Ile | 0.050 | 1300 | 26.0 | - |
Note: Data for Carboxypeptidase A4 was obtained with N-(2-Furyl)acryloyl-blocked dipeptides (FA-Phe-X). While not identical to this compound, this data provides a valuable comparison of the enzyme's substrate specificity for C-terminal hydrophobic amino acids.
Experimental Protocols
This section provides a detailed protocol for the determination of Carboxypeptidase Y activity using this compound as a substrate, followed by the quantification of the liberated L-leucine using the ninhydrin (B49086) method.[2]
Principle
Carboxypeptidase Y catalyzes the hydrolysis of the peptide bond in this compound, releasing L-leucine and Z-phenylalanine. The amount of L-leucine produced is then quantified by its reaction with ninhydrin, which forms a colored product that can be measured spectrophotometrically at 570 nm. The rate of L-leucine liberation is directly proportional to the enzyme activity under the specified conditions.
Materials and Reagents
-
This compound (Substrate)
-
Carboxypeptidase Y (Enzyme)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.5) containing 0.15 M Sodium Chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ninhydrin reagent (4% in Methyl Cellosolve)
-
Citrate (B86180) buffer (0.2 M, pH 5.0) containing 7.1 mM stannous chloride
-
Ninhydrin-citric acid mixture (prepare fresh by mixing equal volumes of 4% ninhydrin in methyl cellosolve and 0.2 M sodium citrate buffer with stannous chloride)
-
n-Propanol (50% v/v)
-
L-leucine (for standard curve)
-
Test tubes
-
Water bath (boiling)
-
Spectrophotometer
Procedure
1. Preparation of Reagents:
-
Substrate Solution (1 mM this compound): Dissolve the required amount of this compound in a small volume of DMSO before adding the sodium phosphate buffer to the final volume. Gentle warming may be necessary to fully dissolve the substrate.[2]
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase Y in reagent-grade water. Immediately before use, dilute the stock solution to the desired concentrations (e.g., 5, 10, 15, and 20 µg/ml) with reagent-grade water. Allow the enzyme solution to equilibrate at room temperature for 2-3 hours before the assay to stabilize its activity.[2]
-
Leucine Standards: Prepare a series of L-leucine standards of known concentrations in the sodium phosphate buffer to generate a standard curve.
2. Enzyme Assay:
-
Pipette 1.0 ml of the substrate solution into a series of test tubes, one for each enzyme concentration and a blank.
-
Pre-incubate the substrate solutions at 25°C for 10 minutes.[2]
-
Initiate the enzymatic reaction by adding 50 µl of the diluted enzyme solutions to their respective test tubes. For the blank, add 50 µl of reagent-grade water.[2]
-
Incubate the reaction mixtures at 25°C for a defined period (e.g., 10 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[2]
-
Stop the reaction and proceed to the detection step.
3. Detection of Liberated L-Leucine (Ninhydrin Method):
-
To each reaction tube (including standards and blanks), add 1.0 ml of the freshly prepared ninhydrin-citric acid mixture.[2]
-
Place all tubes in a boiling water bath for 15 minutes.[2]
-
Cool the tubes to below 30°C.[2]
-
Add 5.0 ml of 50% n-propanol to each tube and mix well.[2]
-
Measure the absorbance of all tubes at 570 nm using a spectrophotometer.
4. Calculation of Enzyme Activity:
-
Construct a standard curve by plotting the absorbance at 570 nm versus the concentration of the L-leucine standards.
-
Determine the concentration of L-leucine produced in each enzyme reaction from the standard curve.
-
Calculate the enzyme activity, typically expressed as units per milligram of enzyme (U/mg). One unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute at 25°C and pH 6.5.[2]
Signaling Pathway and Experimental Workflow Visualization
Proinsulin to Insulin (B600854) Conversion Signaling Pathway
Carboxypeptidases play a critical role in the maturation of many peptide hormones and neuropeptides. A classic example is the conversion of proinsulin to active insulin. This process involves the sequential action of prohormone convertases and a carboxypeptidase (specifically Carboxypeptidase E) to remove the C-peptide and expose the mature insulin molecule.[3][4][5]
Caption: Proinsulin to Insulin Conversion Pathway.
Experimental Workflow for Peptidase Activity Assay
The following diagram illustrates the key steps involved in the experimental workflow for measuring peptidase activity using this compound.
Caption: Experimental Workflow for Peptidase Activity Assay.
References
- 1. This compound | 4313-73-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-Phe-Leu-OH in Peptide-Based Therapeutics
Introduction
N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) is a dipeptide building block crucial in the synthesis of various peptide-based therapeutics. Its structure, featuring the benzyloxycarbonyl (Z) protecting group on the N-terminus of the phenylalanine residue, makes it particularly suitable for solution-phase peptide synthesis and as a key component in the preparation of larger peptide fragments for solid-phase synthesis. The Phe-Leu sequence itself is recognized by various biological systems, making it a significant motif in the design of targeted therapeutic agents, particularly in oncology and immunology. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of such therapeutics.
Application: Synthesis of Cathepsin B-Cleavable Peptide-Drug Conjugates
One of the prominent applications of the Phe-Leu sequence is in the design of linkers for antibody-drug conjugates (ADCs) and other drug delivery systems. The Phe-Leu dipeptide is a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This allows for the targeted release of a cytotoxic payload within cancer cells, minimizing systemic toxicity.
Mechanism of Action: Targeted Drug Release
The this compound building block can be used to synthesize a larger peptide linker, such as Phe-Leu-p-aminobenzyl alcohol (PABA), which is then conjugated to a cytotoxic drug. This entire linker-drug construct is attached to a targeting moiety, like an antibody. Upon internalization into the target cancer cell, the linker is cleaved by Cathepsin B between the Phenylalanine and Leucine residues, initiating a self-immolative cascade that releases the active drug.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Targeted drug release by Cathepsin B cleavage of a Phe-Leu linker.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Z-Phe-Leu-PABA Fragment
This protocol describes the coupling of this compound to p-aminobenzyl alcohol (PABA) using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
p-Aminobenzyl alcohol (PABA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Add p-aminobenzyl alcohol (1.0 equivalent) to the solution.[1]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (3 times), saturated sodium bicarbonate solution (3 times), and brine (1 time).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for solution-phase peptide coupling.
Protocol 2: HPLC Purification of Z-Phe-Leu Containing Peptides
Due to the hydrophobicity of the Z-group, purification requires careful optimization of HPLC conditions.[2]
Materials and Equipment:
-
Reversed-phase HPLC system (preparative or semi-preparative)
-
C18 column
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA
-
Crude peptide sample dissolved in a minimal amount of DMSO or DMF, then diluted with Solvent A.
Procedure:
-
Method Development (Analytical Scale):
-
Inject a small sample onto an analytical C18 column.
-
Run a broad gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate elution time of the peptide.
-
Optimize the gradient to achieve maximum separation between the desired peptide and impurities. A shallower gradient (e.g., 1% change per minute) around the elution point is often effective.
-
-
Preparative Scale-Up:
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Load the dissolved crude peptide onto the column. The loading capacity is typically 1-2 mg of peptide per mL of packed column volume.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
-
Post-Purification:
-
Lyophilize the pooled fractions to remove the solvents and obtain the purified peptide as a powder.
-
Protocol 3: Mass Spectrometry Analysis for Peptide Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
Materials and Equipment:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Purified peptide sample
-
Solvent for infusion (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)
Procedure:
-
Prepare a dilute solution of the purified peptide (approx. 10-50 µM) in the infusion solvent.
-
Infuse the sample into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum to find the [M+H]⁺ ion and potentially other adducts (e.g., [M+Na]⁺) or multi-charged ions (e.g., [M+2H]²⁺).
-
Compare the observed monoisotopic mass with the calculated theoretical mass of the peptide to confirm its identity.
Data Presentation
The following tables summarize typical data associated with the synthesis and characterization of this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₅ | |
| Molecular Weight | 412.48 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 135-138 °C | |
| Solubility | Soluble in DMSO, DMF, Methanol |
Table 2: Typical HPLC Purification Parameters for a Z-Phe-Leu Containing Tripeptide
| Parameter | Condition |
| Column | Reversed-Phase C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | UV at 220 nm and 254 nm |
Table 3: Expected Mass Spectrometry Results for Z-Phe-Leu-PABA
| Ion Species | Calculated m/z |
| [M+H]⁺ | 518.25 |
| [M+Na]⁺ | 540.23 |
| [M-H]⁻ | 516.24 |
Note: M = C₂₉H₃₅N₃O₅, Exact Mass = 517.25
References
Application Notes and Protocols for Z-Phe-Leu-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and characterization methods for utilizing the dipeptide Z-Phe-Leu-OH in the development of targeted drug delivery systems. The information is curated for researchers in oncology, pharmacology, and materials science who are focused on creating advanced, targeted therapeutics.
Introduction: The Role of this compound in Targeted Drug Delivery
This compound (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) is a protected dipeptide with significant potential in the design of sophisticated drug delivery systems.[1] Its utility stems from its potential to act as a cleavable linker, sensitive to enzymes that are overexpressed in specific pathological environments, such as the tumor microenvironment. The carbobenzoxy (Z) group serves as a protecting group for the N-terminus, crucial for controlled and specific peptide synthesis.[1]
The core concept behind using this compound in targeted drug delivery is its susceptibility to cleavage by certain proteases, particularly cathepsin B.[2][3] Cathepsin B is a lysosomal cysteine protease that is frequently upregulated in various cancer types.[2][3] This differential expression allows for the design of drug conjugates that remain stable in systemic circulation but release their cytotoxic payload specifically within the tumor microenvironment or inside cancer cells upon internalization, thereby enhancing therapeutic efficacy and reducing off-target toxicity.
Key Advantages of this compound-based Linkers:
-
Enzymatic Specificity: Potential for selective cleavage by tumor-associated proteases like cathepsin B.
-
Tunable Properties: The hydrophobicity of the phenylalanine and leucine (B10760876) residues can influence enzyme recognition and cleavage kinetics.
-
Synthetic Accessibility: As a dipeptide, it is readily incorporated into larger constructs using standard solid-phase or solution-phase peptide synthesis techniques.
Principle of Action: Cathepsin B-Mediated Drug Release
The targeted drug delivery strategy employing a this compound linker hinges on the enzymatic activity of cathepsin B within the lysosomal compartment of cancer cells. The general mechanism is as follows:
-
Systemic Administration and Tumor Targeting: The drug delivery system, which could be an antibody-drug conjugate (ADC), a peptide-drug conjugate (PDC), or a functionalized nanoparticle, circulates in the bloodstream. A targeting moiety (e.g., an antibody or a tumor-homing peptide) directs the system to the tumor site.
-
Cellular Internalization: The targeted system binds to a receptor on the cancer cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle fuses with a lysosome, exposing the drug delivery system to the acidic and enzyme-rich environment of the lysosome.
-
Enzymatic Cleavage: Cathepsin B, which is highly active in the lysosome, recognizes and cleaves the peptide bond within the this compound linker.
-
Drug Release: Cleavage of the linker liberates the active cytotoxic drug from the carrier. Often, a self-immolative spacer, such as p-aminobenzyl alcohol (PABA), is used in conjunction with the peptide linker to ensure efficient release of the unmodified drug.[4][5]
-
Induction of Apoptosis: The released drug can then exert its cytotoxic effect, for instance, by intercalating with DNA or inhibiting topoisomerase, leading to cancer cell death.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of targeted drug delivery via a this compound linker.
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and in vitro evaluation of a this compound-based drug delivery system. Doxorubicin (B1662922) (Dox) is used as a model cytotoxic drug.
Synthesis of Z-Phe-Leu-PABC-Doxorubicin Conjugate
This protocol describes the synthesis of a this compound linker conjugated to doxorubicin via a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.
Materials:
-
This compound
-
p-Aminobenzyl alcohol (PABA)
-
N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate
-
Doxorubicin hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard reagents for solid-phase peptide synthesis (if synthesizing the dipeptide)
-
Reagents for purification (e.g., HPLC-grade acetonitrile (B52724) and water, trifluoroacetic acid)
Procedure:
-
Activation of p-Aminobenzyl Alcohol:
-
Dissolve p-aminobenzyl alcohol in anhydrous DCM.
-
Add N,N'-disuccinimidyl carbonate and DIPEA.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, purify the product (PABC-linker precursor) by flash chromatography.
-
-
Coupling of this compound to the PABC Linker:
-
Dissolve this compound and the activated PABC-linker precursor in anhydrous DMF.
-
Add a coupling agent such as HATU and DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by HPLC.
-
Purify the Z-Phe-Leu-PABC intermediate by preparative HPLC.
-
-
Conjugation to Doxorubicin:
-
Dissolve the purified Z-Phe-Leu-PABC intermediate in anhydrous DMF.
-
Add doxorubicin hydrochloride and DIPEA to neutralize the salt.
-
Stir the reaction in the dark at room temperature for 24-48 hours.
-
Monitor the formation of the Z-Phe-Leu-PABC-Dox conjugate by HPLC.
-
Purify the final conjugate by preparative HPLC and characterize by mass spectrometry and NMR.
-
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for Z-Phe-Leu-PABC-Doxorubicin.
Characterization of the Peptide-Drug Conjugate
Accurate characterization is crucial to ensure the purity and identity of the synthesized conjugate.
| Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment and reaction monitoring. | A single major peak corresponding to the conjugate with purity >95%.[6] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Observed mass should match the calculated mass of the Z-Phe-Leu-PABC-Dox conjugate.[6][7] |
| NMR Spectroscopy | Structural elucidation. | Proton and carbon NMR spectra should be consistent with the proposed structure. |
In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the this compound linker to enzymatic cleavage.
Materials:
-
Z-Phe-Leu-PABC-Dox conjugate
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)[8]
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Prepare a stock solution of the Z-Phe-Leu-PABC-Dox conjugate in a suitable solvent (e.g., DMSO).
-
Activate cathepsin B by pre-incubating it in the assay buffer containing DTT for 15 minutes at 37°C.[8]
-
Initiate the reaction by adding the conjugate to the activated enzyme solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a strong acid or an organic solvent).
-
Analyze the samples by HPLC to quantify the amount of released doxorubicin and the remaining conjugate.
-
Calculate the percentage of drug release over time.
Cell Culture and In Vitro Cytotoxicity Assay
This protocol assesses the anticancer efficacy of the conjugate in a relevant cancer cell line.
Materials:
-
Cancer cell line with high cathepsin B expression (e.g., HT-1080, MDA-MB-231)
-
Normal cell line with low cathepsin B expression (as a control)
-
Complete cell culture medium
-
Z-Phe-Leu-PABC-Dox conjugate, free doxorubicin
-
MTT or similar cell viability assay reagent
-
96-well plates
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the Z-Phe-Leu-PABC-Dox conjugate and free doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Perform the MTT assay according to the manufacturer's instructions to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for both the conjugate and free doxorubicin in both cell lines.
Data Presentation and Expected Results
Quantitative data from the described experiments should be organized for clear interpretation and comparison.
Table 1: Physicochemical Properties of a Hypothetical this compound-based Nanoparticle Drug Delivery System
| Parameter | Value |
| Drug Loading Content (%) | 5-10 |
| Encapsulation Efficiency (%) | >90 |
| Particle Size (nm) | 100-150 |
| Zeta Potential (mV) | -10 to +10 |
| Polydispersity Index (PDI) | <0.2 |
Note: These values are illustrative and will depend on the specific nanoparticle formulation and conjugation chemistry.
Table 2: In Vitro Drug Release from Z-Phe-Leu-PABC-Dox
| Time (hours) | Drug Release (%) at pH 7.4 (No Cathepsin B) | Drug Release (%) at pH 5.5 (with Cathepsin B) |
| 1 | < 5 | 20-30 |
| 4 | < 10 | 50-60 |
| 12 | < 15 | 70-80 |
| 24 | < 20 | >90 |
Table 3: In Vitro Cytotoxicity (IC50 values in µM)
| Compound | High Cathepsin B Cancer Cells | Low Cathepsin B Normal Cells |
| Free Doxorubicin | 0.1 - 0.5 | 0.1 - 0.5 |
| Z-Phe-Leu-PABC-Dox | 0.5 - 2.0 | > 10 |
Signaling Pathway: Doxorubicin-Induced Apoptosis
Upon release, doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic signaling pathways. One of the key pathways involved is the p53-mediated pathway.
Caption: A simplified signaling pathway for doxorubicin-induced apoptosis.[9]
Conclusion
This compound presents a promising dipeptide linker for the development of targeted drug delivery systems that are responsive to the tumor microenvironment. Its susceptibility to cleavage by cathepsin B offers a mechanism for site-specific drug release, potentially leading to more effective and less toxic cancer therapies. The protocols and data presented here, based on established principles for similar peptide linkers, provide a solid foundation for researchers to explore the full potential of this compound in their drug development endeavors. Further optimization and in vivo studies will be essential to translate these promising in vitro results into clinically viable treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Peptide and protein nanoparticle conjugates: versatile platforms for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. e-century.us [e-century.us]
Application Note: Method for Conjugating Z-Phe-Leu-OH with Cytotoxic Agents
Introduction
The dipeptide Z-Phe-Leu-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) is a crucial building block in the development of targeted drug delivery systems, particularly for cancer therapy.[1] Its significance lies in its specific cleavage by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[] This property allows this compound to function as a tumor-selective cleavable linker, connecting a highly potent cytotoxic agent to a carrier or targeting moiety. The conjugate remains stable in the bloodstream and only releases the active cytotoxic payload within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][]
This document provides a detailed methodology for the chemical conjugation of this compound to cytotoxic agents, focusing on the common and efficient formation of an amide bond.
Principle of Conjugation
The conjugation process is centered on forming a stable covalent bond between the C-terminal carboxylic acid group of this compound and a nucleophilic functional group (typically a primary or secondary amine) on the cytotoxic agent. This reaction is an amide bond formation, a cornerstone of peptide chemistry. To achieve this, the carboxylic acid must first be "activated" using a coupling reagent. The activated intermediate is highly reactive towards aminolysis, readily reacting with the amine group of the cytotoxic drug to form the desired amide-linked conjugate.
A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated between the peptide linker and the drug.[] This ensures that after cathepsin B cleaves the peptide, the spacer spontaneously decomposes to release the cytotoxic agent in its original, unmodified, and fully active form.
Data Presentation
Quantitative data and key reagents involved in the conjugation process are summarized in the tables below for easy reference and comparison.
Table 1: Common Coupling Reagents for Peptide Bond Formation
| Reagent Acronym | Full Name | Key Characteristics |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and fast-reacting, with low rates of racemization. Often used for difficult or sterically hindered couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very efficient and popular coupling reagent. Adding HOBt can reduce racemization to insignificant levels. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective method. DIC activates the carboxylic acid, and HOBt acts as an additive to minimize racemization. |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | A water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct and excess reagent by aqueous extraction. |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A more reactive phosphonium-based coupling reagent compared to carbodiimides. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium-type coupling reagent known for high efficiency and suppression of racemization. |
Table 2: Example Reaction Parameters for this compound Conjugation to an Amine-Containing Cytotoxic Agent (e.g., MMAE)
| Parameter | Condition / Reagent | Purpose / Comment |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Aprotic polar solvent to dissolve reactants. Must be anhydrous to prevent hydrolysis of activated intermediates. |
| Equivalents (Linker) | 1.0 | Limiting reagent. |
| Equivalents (Cytotoxin) | 1.0 - 1.2 | A slight excess may be used to ensure complete consumption of the linker. |
| Equivalents (Coupling) | 1.1 - 1.3 (e.g., HATU) | To ensure full activation of the carboxylic acid. |
| Equivalents (Base) | 2.0 - 3.0 (e.g., DIPEA) | N,N'-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize acids formed during the reaction. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are sufficient for most couplings and minimize side reactions. |
| Reaction Time | 2 - 12 hours | Progress should be monitored by TLC or LC-MS. |
| Purification | Reversed-Phase HPLC | Standard method for purifying peptide-drug conjugates to high purity. |
Experimental Protocols
This section provides a generalized protocol for the conjugation of this compound to a cytotoxic agent containing a primary amine, such as Monomethyl Auristatin E (MMAE) or the amine group on Doxorubicin.
Materials and Reagents:
-
This compound
-
Amine-containing cytotoxic agent (e.g., MMAE, Doxorubicin)
-
Coupling Reagent (e.g., HATU)
-
Anhydrous N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-Phase HPLC system for purification
-
Lyophilizer
-
Nitrogen or Argon gas for inert atmosphere
Protocol: Amide Bond Conjugation
-
Preparation of Reactants:
-
Carefully weigh this compound (1.0 eq.) and the coupling reagent HATU (1.2 eq.) and add them to a clean, dry reaction vessel.
-
In a separate vessel, dissolve the amine-containing cytotoxic agent (1.1 eq.) in a minimal amount of anhydrous DMF. Some cytotoxic agents may require co-solvents like DMSO for full dissolution.
-
-
Activation of this compound:
-
Add anhydrous DMF to the vessel containing this compound and HATU.
-
Place the vessel under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DIPEA (2.5 eq.) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
-
Conjugation Reaction:
-
Slowly add the solution of the cytotoxic agent from step 1 to the activated this compound mixture using a syringe.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress every 1-2 hours using an appropriate analytical technique (e.g., LC-MS) to check for the consumption of the starting materials and the formation of the desired product mass. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be directly purified.
-
Purify the crude reaction mixture using a preparative reversed-phase HPLC system with a suitable gradient of water and acetonitrile (B52724) (both typically containing 0.1% TFA).
-
Collect the fractions containing the pure conjugate, identified by its retention time and mass.
-
-
Isolation of Final Product:
-
Combine the pure fractions and freeze the solution.
-
Lyophilize the frozen solution to remove the solvents and obtain the final Z-Phe-Leu-conjugate as a dry powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should be assessed by analytical HPLC.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for this compound conjugation with a cytotoxic agent.
Diagram 2: Mechanism of Action in a Tumor Cell
Caption: Intracellular activation of a Z-Phe-Leu-linked prodrug.
References
Troubleshooting & Optimization
Technical Support Center: Improving Z-Phe-Leu-OH Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the dipeptide Z-Phe-Leu-OH in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experimental use of this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl at neutral pH).
-
Question: Why is my this compound not dissolving in a neutral aqueous buffer? Answer: this compound is a hydrophobic dipeptide due to the presence of two non-polar amino acids, Phenylalanine (Phe) and Leucine (Leu), as well as the N-terminal benzyloxycarbonyl (Z) protecting group.[1] Peptides with a high content of hydrophobic residues generally exhibit poor solubility in aqueous solutions at neutral pH.[2] At or near its isoelectric point (pI), the pH at which the net charge of the molecule is zero, a peptide's solubility is at its minimum.[3]
-
Question: What is the recommended first step to solubilize this compound? Answer: The recommended initial approach is to try dissolving the peptide in a small amount of an organic co-solvent before adding the aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.
Issue 2: After dissolving in an organic solvent and adding my aqueous buffer, the solution becomes cloudy or a precipitate forms.
-
Question: Why does my this compound precipitate when I add the aqueous buffer? Answer: This "salting out" effect can occur if the final concentration of the organic solvent is not sufficient to maintain the solubility of the hydrophobic peptide in the aqueous environment. It can also happen if the pH of the final solution is close to the peptide's isoelectric point.
-
Question: How can I prevent precipitation upon addition of the aqueous buffer? Answer: The key is to add the dissolved peptide solution in the organic solvent slowly and dropwise into the vortexing aqueous buffer. This gradual dilution helps to prevent localized high concentrations of the peptide that can lead to aggregation and precipitation.
Issue 3: I need to work at a specific pH for my experiment, but this compound is not soluble.
-
Question: How does pH affect the solubility of this compound? Answer: this compound has a free carboxylic acid group at the C-terminus of the Leucine residue. The pKa of the C-terminal carboxyl group in peptides is typically around 2-3.
-
At pH values below its pKa (acidic conditions): The carboxyl group will be protonated (-COOH), and the molecule will be neutral.
-
At pH values above its pKa (neutral to basic conditions): The carboxyl group will be deprotonated (-COO⁻), giving the molecule a net negative charge. This increased charge enhances its interaction with polar water molecules, thereby increasing its solubility.
-
-
Question: How can I use pH adjustment to improve solubility? Answer: For this compound, increasing the pH of the aqueous buffer to a value above the pKa of the C-terminal carboxyl group will increase its solubility. You can try dissolving the peptide in a slightly basic buffer (e.g., pH 7.5-8.5).
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Due to its hydrophobic nature, it is recommended to start with a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. Dissolve the peptide completely in the organic solvent first, and then slowly add this solution to your aqueous buffer.
Q2: Can I heat the solution to improve the solubility of this compound?
A2: Gentle warming (e.g., to 37°C) can aid in dissolving the peptide. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.
Q3: Will sonication help in dissolving this compound?
A3: Yes, sonication can be a useful technique to break up aggregates and enhance the dissolution of peptides. A brief sonication in a water bath after adding the solvent can be effective.
Q4: What is the role of the Z-group in the solubility of this compound?
A4: The benzyloxycarbonyl (Z) group is a hydrophobic protecting group. It contributes to the overall non-polar character of the molecule, reducing its solubility in aqueous solutions.
Q5: Are there any alternative methods to improve the solubility of hydrophobic peptides like this compound?
A5: Yes, for particularly challenging cases, the use of solubilizing agents or excipients can be considered. These can include detergents (at concentrations above their critical micelle concentration) or cyclodextrins. However, the compatibility of these agents with your specific experimental setup must be verified.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer System | Expected Solubility | Remarks |
| Water (neutral pH) | Very Low | Due to the hydrophobic nature of the peptide. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low to Low | Similar to water; salts in the buffer can sometimes decrease solubility. |
| Basic Buffer (e.g., Tris-HCl, pH 8.0-9.0) | Moderate to High | The deprotonated C-terminal carboxyl group enhances solubility. |
| Acidic Buffer (e.g., Acetate Buffer, pH 4.0-5.0) | Low | The C-terminal carboxyl group will be protonated, reducing charge and solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A good initial solvent for hydrophobic peptides. |
| N,N-Dimethylformamide (DMF) | High | Another suitable organic solvent for initial dissolution. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| 10% Acetic Acid | Low to Moderate | May help in protonating any potential aggregates, but the overall charge will be neutral. |
| 0.1 M Ammonium Bicarbonate | Moderate to High | The basic nature of the solution will deprotonate the carboxylic acid. |
Disclaimer: The solubility data presented are estimations based on the general physicochemical properties of hydrophobic dipeptides and have not been determined experimentally for this compound in all listed solvents.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound using an Organic Co-solvent
-
Preparation: Allow the vial containing lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution. Vortex gently until the peptide is completely dissolved. The solution should be clear.
-
Dilution: While vortexing the desired aqueous buffer, slowly add the concentrated peptide stock solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation or cloudiness. If the solution remains clear, the peptide is soluble at that concentration.
-
Troubleshooting: If precipitation occurs, you have exceeded the solubility limit. You may need to increase the final concentration of the organic co-solvent or adjust the pH of the aqueous buffer. For cellular assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cytotoxicity.
Protocol 2: Solubilization of this compound by pH Adjustment
-
Preparation: Equilibrate the lyophilized this compound to room temperature.
-
Buffer Selection: Choose an aqueous buffer with a pH of 8.0 or higher (e.g., 50 mM Tris-HCl, pH 8.5).
-
Dissolution: Add the basic buffer directly to the vial containing the peptide.
-
Agitation: Vortex the solution gently. If necessary, sonicate for a few minutes to aid dissolution.
-
Verification: Ensure the final solution is clear and free of particulates. If your experiment requires a different final pH, you can carefully adjust it after the peptide has been fully dissolved in the basic buffer.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Experimental workflow for determining peptide solubility.
References
Troubleshooting low signal in Z-Phe-Leu-OH enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Z-Phe-Leu-OH enzyme assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary reasons for observing no or very low signal in my this compound enzyme assay?
Low or absent signal can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. The most common culprits include:
-
Incorrect pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. If the pH is outside the optimal range for your specific enzyme, its catalytic activity can be significantly reduced.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or being past its shelf life.
-
Presence of Inhibitors: Contaminants in your sample or reagents can act as enzyme inhibitors, directly blocking the enzyme's active site or altering its conformation.
-
Substrate Concentration is Limiting: If the concentration of this compound is too low, the reaction rate will be limited by substrate availability, leading to a weak signal.[1]
-
Suboptimal Temperature: Enzyme activity is temperature-dependent. Significant deviations from the optimal temperature can lead to decreased activity or even denaturation.
-
Contaminated Reagents: The presence of contaminants in buffers or other reagents can interfere with the assay.[1]
Q2: My signal is inconsistent across replicates. What could be the cause?
Inconsistent results are often traced back to procedural or environmental factors:
-
Temperature Fluctuations: Maintaining a constant and uniform temperature throughout the assay is critical. Use a temperature-controlled spectrophotometer or water bath to ensure stability.[1]
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or other reagents can lead to significant variability between wells or cuvettes. Ensure your pipettes are properly calibrated.[1]
-
Inadequate Mixing: Failure to thoroughly mix the reaction components can result in localized concentration gradients and non-uniform reaction rates.
Q3: How can I determine the optimal pH for my this compound enzyme assay?
The optimal pH is enzyme-specific. For carboxypeptidases, a common class of enzymes that hydrolyze this compound, the optimal pH is typically between 6.0 and 7.5.[2] To determine the optimal pH for your system, it is recommended to perform a pH profile experiment.
Experimental Protocols
Protocol: Determining Optimal pH
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from pH 5.0 to 8.5).
-
Set Up Reactions: In separate wells of a microplate or in cuvettes, add the appropriate buffer, a fixed concentration of this compound, and purified water.
-
Equilibrate Temperature: Incubate the reaction mixtures at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add a fixed amount of your enzyme solution to each reaction and mix quickly.
-
Monitor Reaction: Immediately monitor the reaction by measuring the appropriate output (e.g., absorbance or fluorescence) over a set period.
-
Calculate Initial Rates: Determine the initial reaction velocity for each pH value by calculating the slope of the linear portion of the progress curve.
-
Determine Optimum pH: Plot the initial reaction rates against the corresponding pH values. The pH at which the highest rate is observed is the optimal pH for your enzyme under these conditions.
Data Presentation
Table 1: Troubleshooting Guide for Low Signal in this compound Assays
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify the pH of your buffer. Perform a pH profile experiment to determine the optimal pH for your enzyme. |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Ensure proper storage and handling as per the manufacturer's instructions. |
| Presence of Inhibitors | Run a control reaction with a known substrate to confirm enzyme activity. If possible, purify the sample to remove potential inhibitors. |
| Low Substrate Concentration | Increase the concentration of this compound. Ensure the substrate concentration is at or above the Michaelis constant (Km) if known. |
| Suboptimal Temperature | Use a temperature-controlled instrument. Ensure the reaction mixture is pre-incubated to the desired temperature. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Visualizations
Caption: Troubleshooting workflow for low signal in enzyme assays.
Caption: General experimental workflow for a this compound enzyme assay.
References
Optimizing pH and temperature for Z-Phe-Leu-OH hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for the enzymatic hydrolysis of N-Carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: The optimal pH for this compound hydrolysis is highly dependent on the enzyme used. For carboxypeptidase Y, the optimal pH is in the range of 6.5 to 7.0.[1] For thermolysin-catalyzed reactions, a pH of 7.5 has been used effectively.[1] If using chymotrypsin, which cleaves at the C-terminal side of phenylalanine and leucine, the optimal pH is approximately 7.8.
Q2: What is the optimal temperature for the hydrolysis of this compound?
A2: The optimal temperature for this compound hydrolysis also varies with the enzyme. For carboxypeptidase Y, a temperature of 25°C is optimal.[1] Thermolysin-catalyzed reactions are often performed at 37°C.[1] For chymotrypsin, the optimal temperature is around 50°C.
Q3: How can the hydrolysis of this compound be monitored?
A3: The hydrolysis of this compound results in the cleavage of the peptide bond, releasing Z-Phe and Leucine. The progress of the reaction can be monitored by quantifying the appearance of the product, L-leucine, or the disappearance of the substrate, this compound. Common analytical techniques for this include High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays following derivatization of the liberated amino acid (e.g., with ninhydrin).
Q4: What are some common enzymes used for the hydrolysis of this compound?
A4: The most commonly cited enzyme for the hydrolysis of this compound is carboxypeptidase Y. Other proteases that can hydrolyze peptide bonds involving phenylalanine and leucine, such as thermolysin and chymotrypsin, can also be used. The choice of enzyme will depend on the specific experimental requirements, including optimal pH and temperature, and substrate specificity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during this compound hydrolysis experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | - Incorrect pH or temperature of the reaction buffer.- Inactive enzyme due to improper storage or handling.- Presence of enzyme inhibitors. | - Verify the pH of your buffer and ensure the reaction is performed at the optimal temperature for the specific enzyme.- Check the enzyme's storage conditions and activity with a control substrate.- Ensure all reagents and glassware are free from potential inhibitors. |
| Inconsistent or variable results | - Inaccurate pipetting of enzyme or substrate.- Fluctuations in reaction temperature.- Substrate or enzyme solution instability. | - Calibrate pipettes regularly and ensure proper mixing of reaction components.- Use a temperature-controlled water bath or incubator to maintain a constant temperature.- Prepare fresh substrate and enzyme solutions before each experiment and store them on ice. |
| Substrate precipitation | - Low solubility of this compound in the reaction buffer.- Incorrect buffer composition or ionic strength. | - this compound may require a small amount of an organic solvent like DMSO for complete dissolution before adding it to the aqueous buffer.- Optimize the buffer composition and ionic strength. Avoid buffers that may cause precipitation. |
| High background signal | - Non-enzymatic hydrolysis of the substrate.- Contamination of reagents. | - Run a control reaction without the enzyme to determine the rate of non-enzymatic hydrolysis. If significant, consider adjusting the pH or temperature.- Use high-purity reagents and ultrapure water to prepare all solutions. |
Data Presentation
The following table summarizes the optimal conditions for this compound hydrolysis with different enzymes.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Hydrolysis Rate |
| Carboxypeptidase Y | 6.5 - 7.0 | 25 | 1.2 ± 0.1 µmol/min/mg |
| Thermolysin | ~7.5 | 37 | Data not available |
| Chymotrypsin | ~7.8 | 50 | Data not available |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Hydrolysis by Carboxypeptidase Y
This protocol outlines a general procedure to determine the optimal pH for the hydrolysis of this compound by carboxypeptidase Y.
Materials:
-
This compound
-
Carboxypeptidase Y
-
A series of buffers covering a pH range (e.g., 0.1 M citrate (B86180) buffer for pH 4-6, 0.1 M phosphate (B84403) buffer for pH 6-8, 0.1 M Tris-HCl buffer for pH 7.5-9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system for analysis
-
Temperature-controlled water bath or incubator
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO.
-
Reaction Buffer Preparation: Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments from 5.0 to 8.0).
-
Reaction Setup: In separate microcentrifuge tubes, add the reaction buffer of a specific pH, the this compound stock solution (ensure the final DMSO concentration is low, typically <1%, to avoid enzyme inhibition), and water to reach the desired final volume.
-
Temperature Equilibration: Incubate the reaction mixtures at 25°C for 5 minutes.
-
Reaction Initiation: Add a fixed amount of carboxypeptidase Y solution to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 25°C for a set period (e.g., 10, 20, 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl) or by heat inactivation.
-
Analysis: Analyze the samples by HPLC to quantify the amount of L-leucine produced or the remaining this compound.
-
Data Analysis: Plot the initial reaction rate (e.g., µmol of product formed per minute) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for this compound Hydrolysis
This protocol is designed to determine the optimal temperature for the enzymatic hydrolysis of this compound.
Materials:
-
Same as Protocol 1
-
Multiple temperature-controlled water baths or a gradient thermal cycler
Procedure:
-
Substrate and Buffer Preparation: Prepare the this compound stock solution and the optimal pH buffer as determined in Protocol 1.
-
Reaction Setup: Prepare a master mix of the reaction buffer and this compound. Aliquot the master mix into separate tubes.
-
Temperature Incubation: Place the reaction tubes in different temperature-controlled environments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C). Allow the tubes to equilibrate to the respective temperatures for 5 minutes.
-
Reaction Initiation: Add a fixed amount of the enzyme solution to each tube to start the reaction.
-
Incubation: Incubate the reactions for a fixed time at their respective temperatures.
-
Reaction Termination: Stop the reactions as described in Protocol 1.
-
Analysis: Analyze the samples by HPLC.
-
Data Analysis: Plot the reaction rate against the temperature to identify the optimal temperature.
Visualizations
Caption: Workflow for determining optimal pH and temperature.
Caption: Troubleshooting decision tree for hydrolysis experiments.
References
Technical Support Center: Preventing Degradation of Z-Phe-Leu-OH in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Z-Phe-Leu-OH in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on chemical stability to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.[1][2] In this state, it can be stable for years. Once in solution, it is significantly less stable and should be used as quickly as possible.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two main degradation pathways for this compound in solution are hydrolysis and oxidation.[2] Hydrolysis involves the cleavage of the peptide bond between the phenylalanine and leucine (B10760876) residues. Oxidation typically targets the aromatic ring of the phenylalanine residue.[2]
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: For general stability and to minimize chemical hydrolysis, a slightly acidic pH range of 5-6 is recommended for storing peptide solutions.[3] However, if the intended use is for enzymatic assays with carboxypeptidase Y, the optimal pH for hydrolysis activity is between 6 and 7.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is highly discouraged to subject this compound solutions to repeated freeze-thaw cycles. This can lead to aggregation and degradation of the peptide. It is best practice to prepare single-use aliquots to maintain the integrity of the compound.
Q5: Which solvents are recommended for dissolving this compound?
A5: The choice of solvent depends on the experimental requirements. For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used, which can then be diluted into aqueous buffers. When preparing solutions for enzymatic assays, it is crucial to ensure the final concentration of the organic solvent does not inhibit enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an enzymatic assay. | Peptide degradation due to improper storage or handling. | 1. Ensure the stock solution was stored at -20°C or below and used promptly after preparation. 2. Prepare fresh solutions from lyophilized powder for each experiment. 3. Verify the pH of the assay buffer is within the optimal range for both peptide stability and enzyme activity. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into smaller fragments or oxidized species. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Use HPLC-MS to identify the mass of the unexpected peaks, which may correspond to hydrolyzed or oxidized products. 3. Review solution preparation and storage procedures to identify potential sources of contamination or degradation. |
| Precipitation of the peptide from the solution. | The peptide concentration exceeds its solubility in the chosen solvent, or aggregation has occurred. | 1. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer. 2. Sonication can aid in dissolving the peptide. 3. Filter the solution through a 0.22 µm filter to remove any aggregates before use. |
Quantitative Data on this compound Degradation
The following table summarizes the expected degradation of this compound under various conditions. This data is illustrative and based on general principles of peptide stability. Actual degradation rates should be determined empirically for specific experimental conditions.
| Condition | Parameter | Value | Expected Degradation (after 24 hours) | Notes |
| pH (in aqueous buffer at 25°C) | pH | 3.0 | 10-15% | Acid-catalyzed hydrolysis. |
| pH | 5.5 | < 5% | Optimal pH for chemical stability. | |
| pH | 7.0 | 5-10% | Near neutral pH, some hydrolysis may occur. Optimal for some enzymatic assays. | |
| pH | 9.0 | 15-20% | Base-catalyzed hydrolysis. | |
| Temperature (in aqueous buffer at pH 7.0) | Temperature | 4°C | < 5% | Recommended for short-term storage of solutions. |
| Temperature | 25°C | 5-10% | Significant degradation can occur at room temperature. | |
| Temperature | 37°C | 15-25% | Accelerated degradation at physiological temperatures. | |
| Solvent (at 25°C) | 100% DMSO | < 2% | Generally stable, but check compatibility with downstream applications. | |
| 50% Acetonitrile/Water | 5-8% | Acetonitrile can be used for HPLC but may not be suitable for all biological assays. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
1. Materials:
- This compound (lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Buffers of desired pH
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the desired buffers (e.g., pH 3, 5.5, 7, 9) and at different temperatures (4°C, 25°C, 37°C).
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 µL
- Gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 70 | 30 | | 30 | 70 | 30 |
4. Stability Study Procedure:
- At time zero, inject a sample of each working solution into the HPLC to determine the initial peak area of this compound.
- Incubate the working solutions under their respective conditions.
- At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot from each solution.
- Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time-zero sample.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for conducting a stability study of this compound.
Caption: A logical guide for troubleshooting unexpected HPLC results.
References
Z-Phe-Leu-OH purification techniques after synthesis
Technical Support Center: Z-Phe-Leu-OH Purification
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this compound after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The most common and effective methods for purifying this compound are High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC (RP-HPLC), and recrystallization.[1][2] Column chromatography over silica (B1680970) gel is also a viable, though sometimes less efficient, option.
Q2: What purity level can I expect to achieve for this compound? A2: With optimized purification protocols, such as preparative HPLC, a purity of ≥98% is commonly achieved.[3][]
Q3: What are the typical solvents used for the purification of this compound? A3: For RP-HPLC, a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) is standard.[1] For recrystallization, solvent systems like ethyl acetate (B1210297)/hexane (B92381) or dissolving the compound in a minimal amount of a polar solvent like methanol (B129727) followed by the addition of water as an anti-solvent can be effective.
Q4: How can I confirm the identity and purity of my final this compound product? A4: The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including HPLC for purity assessment, Mass Spectrometry (ESI-MS) to confirm the molecular weight (m/z [M+H]⁺ ~413.5), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Q5: My purified this compound is an oil instead of a solid. What should I do? A5: Protected dipeptides can sometimes be obtained as oils, which may be due to residual solvents or the presence of impurities. Try co-evaporating the oil with a solvent like toluene (B28343) to remove residual volatile impurities. If it remains an oil, precipitation by dissolving it in a small amount of a solvent like diethyl ether and adding an anti-solvent like hexane while stirring vigorously can induce solidification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Question | Possible Cause & Solution |
| Why is my recovery so low after column chromatography? | Cause: this compound might be too polar for the chosen solvent system, leading to poor elution from the silica gel. It could also be adsorbing irreversibly to the silica.Solution: Increase the polarity of the mobile phase. A common solvent system for protected peptides on silica gel is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v). Ensure the crude product is fully dissolved and properly loaded onto the column. |
| My yield from preparative HPLC is significantly lower than expected. | Cause: This could be due to several factors: poor solubility of the crude material in the mobile phase, suboptimal fraction collection parameters, or degradation of the product on the column.Solution: Ensure the crude sample is completely dissolved before injection; sonication may help. Adjust the peak detection threshold and fraction collection window to ensure the entire product peak is collected. Analyze the "waste" to see if the product is eluting unexpectedly. |
| I am losing a lot of material during recrystallization. | Cause: The chosen solvent system may be too good, meaning the product remains soluble even at low temperatures. Alternatively, the cooling process might be too rapid, leading to the formation of fine crystals that are difficult to filter.Solution: Select a solvent system where the product has high solubility at an elevated temperature and low solubility at room temperature or below. Allow the solution to cool slowly to encourage the formation of larger crystals. If the product is too soluble, an anti-solvent (a solvent in which the product is insoluble) can be slowly added to the solution to induce precipitation. |
Issue 2: Persistent Impurities in the Final Product
| Question | Possible Cause & Solution |
| My HPLC analysis shows a peak that I suspect is an unreacted starting material. | Cause: The coupling reaction may have been incomplete.Solution: If the impurity is a starting amino acid, it can often be removed by an aqueous workup before chromatography. A wash with a mild acid or base (depending on the starting material) can help remove unreacted amino acids. |
| I see a significant peak corresponding to N-acylurea in my NMR/HPLC. | Cause: This is a common byproduct when using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). The byproduct, dicyclohexylurea (DCU), can sometimes be difficult to remove.Solution: DCU is poorly soluble in many organic solvents. Before concentrating the reaction mixture, it can often be removed by filtration. If it co-purifies with the product, changing the recrystallization solvent or the HPLC gradient may be necessary to improve separation. |
| My product shows signs of racemization. | Cause: Racemization can occur during the peptide coupling step, especially with certain coupling reagents or prolonged reaction times.Solution: This is difficult to resolve through standard purification techniques as diastereomers can be challenging to separate. Chiral HPLC may be required. To prevent this in future syntheses, use a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) and ensure reaction times are not excessively long. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis & Purification Yields
| Synthesis Method | Purification Method | Typical Yield | Purity | Reference |
| Chemical (SPPS) | HPLC | 68–75% | ≥98% | |
| Enzymatic | Not Specified | ~80% | High | |
| Chemical (DCC) | Not Specified | ~56.5% | Not Specified |
Table 2: Analytical & Chromatographic Parameters
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 412.5 g/mol | - | |
| Mass Spec (ESI-MS) | m/z 435.2 [M+H]⁺ | - | |
| Analytical HPLC | Retention Time: 8.2 min | C18 column, acetonitrile/water gradient (70:30 to 90:10) | |
| TLC Mobile Phase | - | Silica gel, Chloroform:Methanol (9:1) |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for the purification of this compound using preparative RP-HPLC.
-
System Preparation:
-
Column: C18 preparative column.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound powder in a minimal amount of Mobile Phase A or a mixture of A and B to a concentration of 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Sonication can be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 30% to 90% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm and/or 254 nm.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool all fractions with the desired purity level (e.g., ≥98%).
-
-
Product Isolation:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution at -80°C until completely solid.
-
Lyophilize the frozen solution for 48-72 hours or until a dry, white powder is obtained.
-
Store the final product at -20°C or below under desiccated conditions.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent system. A common approach is a binary system of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is not). For this compound, ethyl acetate and hexane are a good starting point.
-
-
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot "solvent" (e.g., ethyl acetate) until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Alternatively, after dissolving in the "solvent," slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the "solvent" to redissolve the precipitate and allow the mixture to cool slowly.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Z-Phe-Leu-OH in Peptide Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Phe-Leu-OH in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide coupling reactions?
A1: The main challenges when using this compound stem from its structural properties. The bulky benzyloxycarbonyl (Z) protecting group, combined with the isobutyl side chain of leucine, can lead to significant steric hindrance. This can result in slower reaction times and lower coupling efficiencies. Additionally, the hydrophobic nature of both the Z-group and the amino acid residues increases the risk of peptide aggregation during synthesis, which can further impede reactions.[1]
Q2: How does the solubility of this compound in common peptide synthesis solvents affect coupling reactions?
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts like PyBOP, are known for their high reactivity and rapid reaction times, which can help overcome steric hindrance.[4] Carbodiimides like DIC, when used in conjunction with additives such as HOBt or OxymaPure, are a cost-effective option that can also be effective, although they may require longer reaction times. HATU is often preferred for particularly difficult couplings due to its high speed and ability to suppress epimerization.
Q4: What is epimerization and how can it be minimized when using this compound?
A4: Epimerization is a side reaction where the stereochemistry of the alpha-carbon of an amino acid is inverted, leading to the formation of a diastereomeric peptide that can be difficult to purify and may have altered biological activity. In the case of this compound, the phenylalanine residue is susceptible to epimerization, especially during the activation step of the coupling reaction.
To minimize epimerization:
-
Use additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which are known to suppress this side reaction.
-
Avoid prolonged pre-activation times and high reaction temperatures.
-
Choose coupling reagents with a lower propensity for inducing epimerization, such as those based on HOAt or OxymaPure (e.g., HATU, COMU).
-
Use a less hindered base, such as collidine, in place of more common bases like DIPEA.
Troubleshooting Guide
Issue 1: Low Coupling Yield
Q: I am observing a low yield in my coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A: Low coupling yield is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the solvent before adding it to the reaction vessel. Consider switching to a more effective solvent like NMP or adding a small amount of DMSO. | Undissolved starting material will not participate in the reaction, leading to lower yields. |
| Steric Hindrance | Increase the reaction time and/or temperature (e.g., to 40-50°C). Use a higher excess of the activated this compound (e.g., 2-3 equivalents). | Provides more time and energy for the sterically hindered components to react. A higher concentration of the activated acid can drive the reaction to completion. |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. | These reagents are more effective at activating the carboxylic acid of sterically hindered amino acids, leading to faster and more complete reactions. |
| Peptide Aggregation | Use aggregation-disrupting solvents (e.g., NMP, DMSO), add chaotropic salts (e.g., LiCl), or perform the coupling at an elevated temperature. | Aggregation can block the reactive sites on the growing peptide chain, preventing efficient coupling. These strategies help to break up the secondary structures that lead to aggregation. |
This protocol provides a method to determine the solubility of this compound in a chosen solvent.
-
Preparation of Saturated Solution:
-
To a pre-weighed vial, add an excess amount of this compound (e.g., 50 mg).
-
Add a known volume of the solvent to be tested (e.g., 1.0 mL of DMF or NMP).
-
Seal the vial and shake at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully take a known volume of the supernatant and dilute it with a suitable solvent for analysis (e.g., by HPLC).
-
Quantify the concentration of this compound in the supernatant by comparing it to a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the quantified concentration and the dilution factor.
-
Issue 2: Presence of Side Products
Q: I am observing unexpected peaks in my HPLC analysis after the coupling reaction. What are the common side reactions with this compound and how can I avoid them?
A: The presence of side products can complicate purification and reduce the overall yield of the desired peptide. The most common side reactions are epimerization and the formation of deletion sequences due to incomplete coupling.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy | Rationale |
| Epimerization of Phenylalanine | Add a racemization suppressant like HOBt or OxymaPure to the coupling reaction. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Avoid prolonged reaction times. | These additives form an active ester that is less prone to epimerization. Lower temperatures and shorter reaction times reduce the opportunity for the alpha-proton to be abstracted, which is the mechanism of epimerization. |
| Formation of Deletion Sequences | Ensure the previous coupling and deprotection steps are complete. Use a more efficient coupling reagent (e.g., HATU) and optimized reaction conditions (see "Low Coupling Yield" section). | Deletion sequences arise from incomplete coupling, where the unreacted amine is capped or reacts in a subsequent cycle. Improving coupling efficiency is the key to preventing this. |
| Diketopiperazine Formation | This is more common at the dipeptide stage on the solid support, especially if the second amino acid is Proline. If synthesizing on a solid support, consider using a 2-chlorotrityl chloride resin, which is less prone to this side reaction due to steric hindrance. | The bulky resin linker sterically hinders the intramolecular cyclization of the dipeptide to form a diketopiperazine. |
This protocol is suitable for solid-phase peptide synthesis (SPPS) and is designed to promote high coupling efficiency while minimizing side reactions.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amine on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction for the disappearance of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 60 minutes, extend the coupling time or consider a second coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
-
Visualization of Experimental Workflows
References
Technical Support Center: Monitoring Z-Phe-Leu-OH Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for effectively monitoring the synthesis of Z-Phe-Leu-OH. Find answers to frequently asked questions and troubleshoot common issues encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring the this compound reaction?
The progress of this compound synthesis is most commonly monitored using a combination of chromatographic and spectroscopic techniques. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method ideal for determining the consumption of starting materials and the formation of the product. It can also be used to assess purity and identify byproducts.[1]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for quick checks of reaction progress. It is effective for visualizing the disappearance of starting materials and the appearance of the product spot.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the formation of the desired peptide bond and the integrity of the protecting group.[1][3]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product, this compound, which has an expected m/z of 412.5 g/mol or 435.2 [M+H]⁺ in ESI-MS.[1][4]
Q2: Why is it crucial to monitor the reaction progress?
Monitoring the reaction allows you to:
-
Determine Reaction Completion: Avoids unnecessarily long reaction times or premature quenching.
-
Optimize Reaction Conditions: Data on reaction rate helps in optimizing parameters like temperature, pH, and catalyst concentration.
-
Identify Side Reactions: Early detection of byproducts can help in troubleshooting and modifying the reaction setup to improve yield and purity.[5][6]
-
Quantify Yield: Techniques like HPLC allow for the accurate quantification of product formation over time.[]
Q3: How can I visualize the overall workflow for monitoring this reaction?
The following diagram outlines a general workflow for monitoring the this compound synthesis using HPLC as the primary analytical technique.
References
- 1. This compound | 4313-73-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 4. This compound | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onesearch.neu.edu [onesearch.neu.edu]
Addressing batch-to-batch variability of Z-Phe-Leu-OH
Welcome to the technical support center for Z-Phe-Leu-OH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the consistency of their experimental results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-benzyloxycarbonyl-L-phenylalanyl-L-leucine, is a protected dipeptide.[1] Its molecular formula is C₂₃H₂₈N₂O₅, and it has a molecular weight of approximately 412.48 g/mol .[2][3][] The "Z" group (benzyloxycarbonyl) is a protecting group for the N-terminus of the phenylalanine amino acid.[1]
Its primary applications in research and development include:
-
Enzyme Substrate: It is commonly used as a substrate for enzymes like carboxypeptidases to measure their activity.
-
Peptide Synthesis: It serves as a fundamental building block in the synthesis of more complex peptides for therapeutic and research purposes.
-
Drug Development: It is utilized in the development of enzyme inhibitors and in studies of protein degradation pathways.
-
Biotechnology: It is employed in the production of biologically active peptides.
Q2: What are the typical storage conditions for this compound?
To ensure its stability, this compound should be stored in a dry, sealed container in a freezer at or below -20°C.
Q3: What are some potential impurities that could be present in a batch of this compound?
Potential impurities can arise from the synthesis and purification process. These may include:
-
Starting materials: Unreacted Z-Phe-OH or Leucine.
-
Byproducts of synthesis: Diastereomers (e.g., Z-D-Phe-L-Leu-OH) due to racemization, or other peptide fragments.
-
Residual solvents: Solvents used during synthesis and purification, such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA): Often used in the purification of peptides and can remain as a counter-ion.
Q4: How can I assess the purity of my this compound batch?
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Mass spectrometry (MS) is used to confirm the identity (molecular weight) of the peptide.
Troubleshooting Guide
This guide addresses common issues that may arise from batch-to-batch variability of this compound.
Issue 1: Inconsistent Enzyme Kinetics or Assay Results
Possible Cause: Variability in the purity of the this compound batch can directly impact the effective concentration of the substrate, leading to inconsistent results in enzymatic assays.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of each batch using analytical HPLC.
-
Confirm Identity: Use mass spectrometry to confirm the molecular weight of the this compound in each batch.
-
Standardize Concentration: Prepare stock solutions based on the net peptide content if available, or based on a highly purified internal standard.
Issue 2: Poor Solubility of this compound
Possible Cause: The presence of insoluble impurities or variations in the physical form (e.g., crystallinity) of the solid this compound can affect its solubility.
Troubleshooting Steps:
-
Visual Inspection: Examine the material for any visual inconsistencies between batches.
-
Solvent Optimization: Test solubility in different solvent systems. While often soluble in organic solvents like DMSO and DMF, the presence of certain impurities might necessitate adjustments.
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.
Issue 3: Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Possible Cause: The presence of impurities or degradation products in a specific batch of this compound.
Troubleshooting Steps:
-
High-Resolution Analysis: Use high-resolution mass spectrometry to identify the mass of the unexpected peaks and potentially deduce their structure.
-
Forced Degradation Study: Perform a forced degradation study (e.g., exposure to acid, base, heat, oxidation) on a known pure batch to see if the degradation products match the unexpected peaks. This can help identify if the impurity is a degradation product.
-
Contact Supplier: Reach out to the supplier with your analytical data to inquire about potential known impurities in that specific batch.
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Specification |
| Appearance | White to off-white solid | White solid | White to off-white solid |
| Purity (HPLC) | 98.5% | 95.2% | ≥ 95% |
| Identity (MS) | 412.5 [M+H]⁺ | 412.5 [M+H]⁺ | Conforms to structure |
| Optical Rotation | [α]²⁰/D -25.0° (c=1, MeOH) | [α]²⁰/D -24.5° (c=1, MeOH) | -26.0° to -23.0° |
| Residual Solvents | <0.1% | 0.3% | ≤ 0.5% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., 50:50 ACN:water with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in the LC-MS grade solvent.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 412.5. The presence of this peak confirms the identity of this compound.
-
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Enzyme-substrate interaction of this compound.
Caption: Decision tree for handling out-of-specification batches.
References
Technical Support Center: Z-Phe-Leu-OH Enzymatic Condensation
Welcome to the technical support center for the enzymatic condensation of Z-Phe-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the yield of this dipeptide synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the enzymatic condensation of this compound.
Issue 1: Low Yield of this compound
-
Symptoms: The final yield of the desired dipeptide is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH | The enzyme's catalytic activity is highly dependent on the pH of the reaction medium.[1][2][3][4] An unfavorable pH can alter the ionization state of the enzyme's active site and the substrates, leading to reduced activity.[2][3] Solution: Verify the pH of your reaction buffer. The optimal pH for many proteases used in peptide synthesis is in the range of 7.0 to 9.5.[1][5] For thermolysin-catalyzed condensation, a pH of 7.5 is often optimal.[6] Perform small-scale experiments to determine the optimal pH for your specific enzyme and substrate combination. |
| Incorrect Temperature | Enzyme activity is sensitive to temperature.[7][8] Low temperatures can decrease the reaction rate, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[7][8][9] Solution: Ensure the reaction is carried out at the optimal temperature for the enzyme. For many proteases, this is around 37-40°C.[1][6] However, some enzymes may have different optimal temperatures.[10] If denaturation is suspected, consider running the reaction at a slightly lower temperature for a longer duration. |
| Inadequate Substrate Concentration | The ratio and concentration of the N-protected amino acid (Z-Phe-OH) and the C-terminal amino acid ester or amide (e.g., H-Leu-NHPh) are crucial.[1][11][12] An excess of the nucleophile is often required to favor synthesis over hydrolysis of the acyl-enzyme intermediate.[13] Solution: Experiment with varying the molar ratio of your substrates. Often, using an excess of the leucine (B10760876) derivative can drive the equilibrium towards peptide formation.[13] Be aware that very high substrate concentrations can sometimes lead to substrate inhibition. |
| Low Enzyme Concentration or Activity | Insufficient active enzyme will result in a slow reaction rate and low conversion. The enzyme may have lost activity due to improper storage or handling. Solution: Increase the enzyme concentration in the reaction mixture. Ensure the enzyme has been stored correctly (typically at low temperatures, e.g., 4°C or -20°C) and has not undergone multiple freeze-thaw cycles.[7] Consider using a freshly opened vial of the enzyme. |
| Presence of Organic Co-solvents | Organic solvents can shift the reaction equilibrium towards synthesis by reducing water activity, but they can also denature the enzyme if used at inappropriate concentrations.[1][14] Solution: If using an organic co-solvent like DMSO or DMF to improve substrate solubility, optimize its concentration.[6][13] Start with a low percentage (e.g., 10-20% v/v) and gradually increase it, monitoring both substrate solubility and enzyme activity. Acetonitrile has also been shown to be a suitable solvent.[15] |
| Peptide Aggregation | The growing dipeptide chain, especially with hydrophobic residues like Phenylalanine and Leucine, can be prone to aggregation, which can hinder further reaction.[16][17][18][19] Solution: Consider using solubilizing agents or modifying the reaction conditions to minimize aggregation.[17] The use of different organic co-solvents or a higher dilution might be beneficial. |
| Product Hydrolysis | The same enzyme that catalyzes the synthesis can also catalyze the hydrolysis of the newly formed peptide bond, especially in aqueous environments.[1] Solution: The addition of organic solvents can help to suppress the hydrolytic side reaction.[1] Immobilizing the enzyme can also sometimes help in shifting the equilibrium towards synthesis and allows for easier removal of the catalyst to stop the reaction.[20] |
Issue 2: Presence of Significant Side Products
-
Symptoms: HPLC or mass spectrometry analysis of the crude product shows multiple peaks other than the desired this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of the Acyl Donor | The N-protected amino acid ester (if used as the acyl donor) can be hydrolyzed back to the carboxylic acid, especially at a high pH.[1] Solution: Optimize the pH to a level that favors aminolysis over hydrolysis. A kinetically controlled approach with careful monitoring of the reaction time can also minimize this side reaction.[1] |
| Racemization | Although enzymatic synthesis generally minimizes racemization compared to chemical methods, it can still occur under certain conditions.[6] Solution: Ensure the reaction conditions (pH, temperature) are within the optimal range for the enzyme, as extreme conditions can sometimes contribute to racemization. HPLC analysis using a chiral column can be used to quantify the extent of racemization. |
| Formation of By-products from Nucleophile | The nucleophile (leucine derivative) may undergo side reactions. Solution: Ensure the purity of the starting materials. Using a slight excess of the nucleophile can sometimes lead to the formation of by-products where more than one nucleophile molecule has reacted.[13] Careful control of stoichiometry is important. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic condensation of this compound?
The optimal pH can vary depending on the specific enzyme used. However, for many proteases like thermolysin, a pH in the range of 7.0 to 8.0 is generally considered optimal.[1][6] It is always recommended to perform a pH profile experiment for your specific system to determine the ideal pH for maximum yield.
Q2: How does temperature affect the reaction yield?
Temperature has a dual effect on the enzymatic reaction. Increasing the temperature generally increases the reaction rate up to an optimum point.[7][8] For many enzymes used in peptide synthesis, this is around 37-40°C.[1][6] However, temperatures above the optimum can lead to rapid enzyme denaturation and a sharp decrease in yield.[7][8]
Q3: What is the role of an organic co-solvent, and which one should I use?
Organic co-solvents are often added to increase the solubility of the protected amino acid substrates and to shift the thermodynamic equilibrium of the reaction towards peptide synthesis by reducing the water concentration.[1][14] Common co-solvents include Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and acetonitrile.[6][13][15] The choice and concentration of the co-solvent need to be optimized, as high concentrations can denature the enzyme.[1] A starting point could be 20% (v/v) DMSO.[6]
Q4: Should I use an immobilized enzyme? What are the advantages?
Using an immobilized enzyme offers several advantages. It can lead to increased enzyme stability and resistance to changes in the environment.[20] More importantly, it allows for easy recovery and reuse of the enzyme, which can be cost-effective.[20] Immobilization can also facilitate continuous process operations and may help in shifting the reaction equilibrium towards synthesis.[20]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).[6] This will allow you to quantify the formation of the product (this compound) and the consumption of the reactants.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic condensation of this compound and similar dipeptides.
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Typical Range/Value | Reference |
| Enzyme | Thermolysin | [6] |
| pH | 7.5 | [6] |
| Temperature | 37°C | [6] |
| Substrates | Z-Phe-OH and H-Leu-NHPh | [6] |
| Organic Co-solvent | 20% (v/v) DMSO | [6] |
| Cofactor | 0.05 M Calcium Acetate (B1210297) | [6] |
Table 2: Comparison of Enzymatic vs. Chemical Synthesis of this compound
| Parameter | Enzymatic Synthesis | Chemical Synthesis (SPPS) | Reference |
| Yield | ~80% | 68-75% | [6] |
| Racemization | <2% | 2.1-4.7% | [6] |
| Reaction Time | 1-2 hours | 24-48 hours | [6] |
| Solvent System | Aqueous-organic | Anhydrous DMF | [6] |
Experimental Protocols
Protocol 1: Enzymatic Condensation of this compound using Thermolysin
This protocol provides a general procedure for the synthesis of this compound catalyzed by thermolysin.
Materials:
-
N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH)
-
L-Leucine anilide (H-Leu-NHPh)
-
Thermolysin
-
Tris buffer (0.5 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Calcium acetate
-
Ethyl acetate
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve Z-Phe-OH (1 equivalent) and H-Leu-NHPh (1.2 equivalents) in a mixture of Tris buffer (0.5 M, pH 7.5) and DMSO (to a final concentration of 20% v/v).
-
Add calcium acetate to a final concentration of 0.05 M.
-
Warm the mixture to 37°C.
-
-
Enzyme Addition:
-
Add thermolysin to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 mg/mL can be used.
-
-
Reaction:
-
Stir the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Visualizations
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Caption: Key factors influencing the outcomes of enzymatic peptide condensation.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4313-73-9 | Benchchem [benchchem.com]
- 7. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. savemyexams.com [savemyexams.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. biotage.com [biotage.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Z-Phe-Leu-OH versus Z-Phe-Phe-OH as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used dipeptide substrates, Z-Phe-Leu-OH and Z-Phe-Phe-OH, in enzymatic assays. The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and the screening of potential inhibitors. This document outlines the performance of these substrates with key enzymes, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
This compound is a well-established and efficient substrate for carboxypeptidases, particularly Carboxypeptidase Y (CPY), exhibiting robust hydrolysis rates. In contrast, Z-Phe-Phe-OH is generally a poor substrate for CPY but has been identified as a substrate for other proteases, such as Cathepsin A. The choice between these two substrates is therefore highly dependent on the specific enzyme under investigation. This guide presents a quantitative comparison of their kinetic parameters and provides detailed experimental workflows for their use in enzymatic assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for the enzymatic hydrolysis of this compound and Z-Phe-Phe-OH.
Table 1: General Properties of the Substrates
| Property | This compound | Z-Phe-Phe-OH |
| Full Chemical Name | N-Carbobenzoxy-L-phenylalanyl-L-leucine | N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
| Molecular Formula | C₂₃H₂₈N₂O₅ | C₂₆H₂₆N₂O₅ |
| Molecular Weight | 412.48 g/mol | 446.49 g/mol |
| Primary Enzyme Class | Carboxypeptidases | Cathepsins |
Table 2: Kinetic Parameters for Enzymatic Hydrolysis
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Carboxypeptidase Y (Yeast) | This compound | 0.45[1] | Data not available | Data not available | 6.0 - 7.0[1] |
| Cathepsin A (Human) | This compound | 0.23 ± 0.03 | 11.2 ± 0.5 | 4.87 x 10⁴ | 5.0 |
| Carboxypeptidase Y (Yeast) | Z-Phe-Phe-OH | Poor substrate/Inhibitor | Not applicable | Not applicable | Not applicable |
| Cathepsin A (Pig Kidney) | Z-Phe-Phe-OH | Qualitatively a substrate, specific kinetic data not available | Data not available | Data not available | Data not available |
Understanding the Enzymatic Reactions
The hydrolysis of these dipeptide substrates by carboxypeptidases and cathepsins involves the cleavage of the peptide bond between the two amino acid residues. The N-terminal protecting group (Z, carbobenzoxy) prevents cleavage by aminopeptidases and directs the enzymatic action to the C-terminal peptide bond.
Carboxypeptidase Y (CPY)
CPY is a serine carboxypeptidase that preferentially cleaves peptide bonds C-terminal to hydrophobic amino acids. This compound, with a C-terminal leucine (B10760876), is an excellent substrate for CPY. The bulky hydrophobic side chains of both phenylalanine and leucine fit well into the active site of the enzyme.
dot
Cathepsin A
Cathepsin A is a serine carboxypeptidase with a broad substrate specificity, showing a preference for substrates with hydrophobic amino acid residues at the C-terminus. Both this compound and Z-Phe-Phe-OH can serve as substrates for Cathepsin A.[2]
dot
Experimental Protocols
Protocol 1: Carboxypeptidase Y Assay using this compound
This protocol is adapted for a spectrophotometric assay to determine CPY activity.
Materials:
-
Carboxypeptidase Y (from baker's yeast)
-
This compound (Substrate)
-
MES buffer (50 mM, pH 6.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ninhydrin (B49086) reagent
-
L-Leucine (for standard curve)
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Dissolve this compound in a small amount of DMSO and then dilute with 50 mM MES buffer (pH 6.5) to a final concentration of 1 mM.
-
Enzyme Solution Preparation: Prepare a stock solution of Carboxypeptidase Y in cold deionized water. Dilute the stock solution with cold 50 mM MES buffer to the desired working concentration (e.g., 10 µg/mL).
-
Standard Curve: Prepare a series of L-Leucine standards in 50 mM MES buffer.
-
Assay:
-
Add 1.0 mL of the substrate solution to test tubes.
-
Pre-incubate the tubes at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Incubate at 25°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 1.0 mL of ninhydrin reagent.
-
-
Quantification:
-
Boil the tubes for 15 minutes to allow color development.
-
Cool the tubes and add 5.0 mL of 50% isopropanol.
-
Measure the absorbance at 570 nm.
-
Determine the amount of liberated leucine from the standard curve.
-
Workflow Diagram:
dot
Protocol 2: Cathepsin A Assay using Z-Phe-Phe-OH (General Guidance)
Materials:
-
Cathepsin A (purified)
-
Z-Phe-Phe-OH (Substrate)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Detection reagent (e.g., Ninhydrin or HPLC system)
-
L-Phenylalanine (for standard curve)
Procedure Outline:
-
Reagent Preparation: Prepare substrate and enzyme solutions in the appropriate buffer.
-
Assay: Incubate the substrate with the enzyme at the optimal temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction at various time points, typically by adding a strong acid or organic solvent.
-
Quantification: Quantify the released L-Phenylalanine using a suitable method. For HPLC, this would involve separating the product from the substrate and unreacted starting material and quantifying based on a standard curve.
Conclusion
The choice between this compound and Z-Phe-Phe-OH as an enzyme substrate is dictated by the target enzyme. This compound is a highly effective and well-characterized substrate for Carboxypeptidase Y, making it the preferred choice for assays involving this and similar enzymes. Z-Phe-Phe-OH, while a poor substrate for CPY, can be utilized for assaying other proteases like Cathepsin A. Researchers should be aware of the limited quantitative kinetic data available for Z-Phe-Phe-OH and may need to perform initial characterizations to establish its suitability for their specific application. The provided protocols and data serve as a valuable resource for designing and interpreting enzymatic assays using these dipeptide substrates.
References
A Comparative Analysis of the Enzymatic Hydrolysis of Z-Phe-Leu-OH and Z-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic hydrolysis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) and its diastereomer, N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). The central finding of this comparison is the critical role of stereochemistry in determining the susceptibility of a peptide derivative to enzymatic cleavage. While this compound serves as a substrate for certain peptidases, the D-configuration of the phenylalanine residue in Z-D-Phe-OH renders it resistant to hydrolysis by the same enzymes, often functioning instead as a competitive inhibitor.
Performance Comparison: Substrate vs. Inhibitor
The differential interaction of this compound and Z-D-Phe-OH with proteolytic enzymes is a direct consequence of the high stereospecificity of enzyme active sites. Enzymes like thermolysin and carboxypeptidase Y, which recognize and cleave peptide bonds involving L-amino acids, are unable to accommodate the D-amino acid configuration in Z-D-Phe-OH for productive catalysis.
This compound is recognized as a substrate by metalloproteases such as thermolysin and serine proteases like carboxypeptidase Y.[1] These enzymes catalyze the hydrolysis of the peptide bond between the L-phenylalanine and L-leucine residues. The rate of hydrolysis is influenced by factors such as pH, temperature, and enzyme concentration. Research indicates that for carboxypeptidase Y, the hydrolysis of substrates with aromatic or aliphatic side chains, such as phenylalanine and leucine, occurs at a high speed.[2] Similarly, thermolysin shows a preference for hydrolyzing peptide bonds containing hydrophobic amino acids.[3]
Z-D-Phe-OH , in contrast, is not hydrolyzed by these enzymes. The presence of a D-phenylalanine residue prevents the proper orientation of the substrate within the enzyme's active site, a prerequisite for catalysis.[2] Instead of being cleaved, molecules containing D-amino acids can act as inhibitors. For instance, studies on thermolysin have shown that while the L-form of a substrate binds productively, the D-form can act as an inhibitor.[4] This inhibitory action is often competitive, where the D-enantiomer binds to the active site but cannot be processed, thereby blocking the binding of the natural L-substrate.
Quantitative Data Summary
| Parameter | This compound | Z-D-Phe-OH | Enzyme(s) |
| Enzymatic Activity | Substrate for Hydrolysis | Not Hydrolyzed; Potential Inhibitor | Thermolysin, Carboxypeptidase Y |
| kcat | Markedly greater than Ac-Phe-Leu | Not Applicable | Carboxypeptidase Y |
| Km | Data not available | Not Applicable | Carboxypeptidase Y |
| Inhibition Constant (Ki) | Not Applicable | D-form of a similar inhibitor is more potent than the L-form (Ki = 1.66 µM for a related D-amino acid hydroxamate inhibitor) | Thermolysin |
Experimental Protocols
To empirically verify the differential enzymatic hydrolysis of this compound and Z-D-Phe-OH, the following experimental protocols can be employed. The primary method involves monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Enzymatic Hydrolysis Assay using HPLC
Objective: To determine the rate of hydrolysis of this compound and assess the lack of hydrolysis of Z-D-Phe-OH by thermolysin or carboxypeptidase Y.
Materials:
-
This compound
-
Z-D-Phe-OH
-
Thermolysin (from Bacillus thermoproteolyticus rokko) or Carboxypeptidase Y (from baker's yeast)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column
-
HPLC system with UV detector
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound and Z-D-Phe-OH in a small amount of DMSO or ethanol (B145695) and then dilute with Tris-HCl buffer.
-
Prepare a 1 mg/mL stock solution of the chosen enzyme (thermolysin or carboxypeptidase Y) in cold Tris-HCl buffer. The exact concentration may need to be optimized based on enzyme activity.
-
-
Enzymatic Reaction:
-
Set up reaction tubes in a thermostated environment (e.g., 37°C).
-
For each substrate, prepare a reaction mixture containing:
-
800 µL of Tris-HCl buffer (50 mM, pH 7.5)
-
100 µL of the 10 mM substrate stock solution (final concentration 1 mM)
-
-
Pre-incubate the reaction mixtures at the desired temperature for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme stock solution.
-
As a negative control, prepare a reaction mixture for each substrate with 100 µL of buffer instead of the enzyme solution.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 100 µL of 1% TFA. This will denature the enzyme and stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
HPLC Conditions (example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the substrate from the potential hydrolysis products (e.g., a linear gradient from 10% to 70% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 254 nm (for the benzyloxycarbonyl group).
-
-
-
Data Analysis:
-
Quantify the peak areas of the substrate (this compound or Z-D-Phe-OH) and any product peaks at each time point.
-
For this compound, plot the decrease in substrate concentration or the increase in product concentration over time to determine the initial reaction rate.
-
For Z-D-Phe-OH, compare the chromatograms over time to the negative control to confirm the absence of hydrolysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol to compare the enzymatic hydrolysis of the two compounds.
Caption: Workflow for comparing enzymatic hydrolysis.
Signaling Pathways and Logical Relationships
The interaction between the enzyme and the two substrates can be depicted as a logical relationship diagram, highlighting the stereospecificity of the enzyme.
Caption: Enzyme stereospecificity dictates outcome.
References
- 1. This compound | 4313-73-9 | Benchchem [benchchem.com]
- 2. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis by thermolysin of dipeptide derivatives that conatin substituted cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics study of the binding of phenylalanine stereoisomers to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Phe-Leu-OH and Boc-Phe-Leu-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acids is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide provides an objective comparison of two commonly used N-terminally protected dipeptides: Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine) and Boc-Phe-Leu-OH (N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine). We will delve into their performance, supported by established chemical principles and experimental methodologies, to assist in making an informed choice for your specific synthetic needs.
Physicochemical Properties
A fundamental aspect of any reagent is its physical and chemical characteristics, which influence its handling, solubility, and reactivity. Below is a summary of the key properties of this compound and Boc-Phe-Leu-OH.
| Property | This compound | Boc-Phe-Leu-OH |
| Molecular Formula | C₂₃H₂₈N₂O₅ | C₂₁H₃₂N₂O₅ |
| Molecular Weight | 412.49 g/mol [1] | 392.49 g/mol |
| Appearance | White to off-white powder[1][2] | White solid |
| N-Terminal Protecting Group | Z (Benzyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Typical Synthesis Phase | Solution-Phase Peptide Synthesis (SPPS)[3][4] | Solid-Phase Peptide Synthesis (SPPS) |
| Solubility | Soluble in organic solvents | Generally soluble in organic solvents like DMF, DCM, and NMP |
| Storage Conditions | Store at ≤ -4 °C | Store at 0-8°C |
Performance Comparison in Peptide Synthesis
The choice between Z- and Boc- protection strategies fundamentally influences the entire peptide synthesis workflow, from coupling efficiency to the final deprotection and purification steps.
| Parameter | This compound (Solution-Phase) | Boc-Phe-Leu-OH (Solid-Phase) |
| Typical Per-Step Coupling Yield | Good to excellent, but overall yield is impacted by purification losses at each step. | Excellent (>99%), as excess reagents can be used and easily washed away. |
| Purification of Intermediates | Labor-intensive, often requiring extraction and crystallization after each coupling step. | Simplified to washing and filtration of the resin-bound peptide. |
| Deprotection Conditions | Harsher: Catalytic hydrogenolysis (H₂/Pd/C) or strong acids (e.g., HBr/AcOH). | Milder: Moderate acidolysis (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)). |
| Risk of Racemization | Generally low with appropriate coupling agents (e.g., HOBt). | Generally low, though the choice of coupling reagent and base can influence the outcome. |
| Scalability | Well-suited for the large-scale synthesis of short peptides. | Highly scalable and amenable to automation for the synthesis of long peptides. |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups. | Orthogonal to Fmoc and some other protecting groups. |
Experimental Protocols
The following are representative protocols for the incorporation of this compound and Boc-Phe-Leu-OH into a growing peptide chain.
Solution-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Ala-OMe) in solution.
1. Activation of this compound:
-
Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
2. Neutralization of the Amino Acid Ester:
-
In a separate flask, suspend the amino acid ester hydrochloride salt (e.g., H-Ala-OMe·HCl) (1 equivalent) in anhydrous DCM.
-
Add Triethylamine (TEA) (1 equivalent) to neutralize the salt and stir for 15-30 minutes.
3. Coupling Reaction:
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
4. Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe-Leu-OH
This protocol outlines a typical cycle for adding Boc-Phe-Leu-OH to a resin-bound peptide chain with a free N-terminal amine.
1. Resin Swelling:
-
Swell the peptide-resin (e.g., Merrifield resin with a previously coupled amino acid) in DCM for at least 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the resin-bound peptide.
-
Wash the resin thoroughly with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt on the resin by washing with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM.
4. Coupling:
-
Dissolve Boc-Phe-Leu-OH (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the dipeptide.
-
Add the activated dipeptide solution to the neutralized peptide-resin and agitate for 1-2 hours.
5. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Deprotection Protocols
The final step in many peptide syntheses is the removal of the protecting groups.
Z-Group Deprotection (Catalytic Hydrogenolysis)
This is a mild method for removing the Z-group.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide) under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure.
-
Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.
Boc-Group Deprotection (Acidolysis)
This is the standard method for Boc group removal.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 TFA/DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA in vacuo. The resulting peptide trifluoroacetate salt can be used directly or purified.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the general workflows for solution-phase and solid-phase peptide synthesis.
References
A Comparative Analysis of Z-Phe-Leu-OH and Alternative Dipeptide Substrates for Carboxypeptidase Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide substrate N-α-Z-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) with other dipeptide substrates, primarily for the enzyme Carboxypeptidase Y (CPY). The selection of an appropriate substrate is critical for accurate enzymatic activity assays, inhibitor screening, and kinetic studies. This document summarizes the performance of this compound and its alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a protected dipeptide composed of L-phenylalanine and L-leucine with an N-terminal benzyloxycarbonyl (Z) group.[1] This protecting group enhances the substrate's stability and facilitates its use in various biochemical assays.[2] It is predominantly utilized as a substrate for Carboxypeptidase Y (EC 3.4.16.5), a serine carboxypeptidase from baker's yeast, known for its broad substrate specificity.[1][3] The enzymatic cleavage of the peptide bond in this compound by CPY releases L-leucine, which can be quantified to determine enzyme activity.[1][3] Beyond its role in enzyme assays, this compound and similar protected dipeptides are valuable tools in peptide synthesis and the development of enzyme inhibitors.[1][2]
Comparative Analysis of Dipeptide Substrates
The efficiency of a dipeptide as a substrate for Carboxypeptidase Y is influenced by the nature of the amino acid residues at the P1 and P1' positions (the residues on either side of the scissile peptide bond) and the N-terminal protecting group. CPY generally exhibits a preference for hydrophobic residues at these positions.
Data Presentation: Kinetic Parameters of Carboxypeptidase Y with Various Dipeptide Substrates
The following table summarizes the kinetic parameters for the hydrolysis of this compound and other N-protected dipeptides by Carboxypeptidase Y. The catalytic efficiency of the enzyme is represented by the kcat/Km value. A higher kcat/Km indicates a more efficient substrate. The data is based on the findings of Bai, Hayashi, and Hata (1975), who conducted a comprehensive study on the kinetic parameters of CPY with a series of synthetic substrates.[1]
| Substrate | Structure | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | This compound | 0.29 | 170 | 5.9 x 10⁵ |
| Z-Phe-Ala-OH | Z-Phe-Ala-OH | 0.45 | 167 | 3.7 x 10⁵ |
| Z-Phe-Phe-OH | Z-Phe-Phe-OH | 0.11 | 150 | 1.4 x 10⁶ |
| Z-Tyr-Leu-OH | Z-Tyr-Leu-OH | 0.38 | 150 | 3.9 x 10⁵ |
| Z-Gly-Leu-OH | Z-Gly-Leu-OH | 2.50 | 100 | 4.0 x 10⁴ |
| Z-Ala-Leu-OH | Z-Ala-Leu-OH | 1.00 | 125 | 1.3 x 10⁵ |
Data sourced from Bai, Y., Hayashi, R., & Hata, T. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. J Biochem, 77(1), 69-79.[1]
Note: The values presented are representative and can vary based on experimental conditions such as pH, temperature, and buffer composition.
Mandatory Visualization
Enzymatic Cleavage of this compound by Carboxypeptidase Y
The following diagram illustrates the enzymatic reaction where Carboxypeptidase Y (CPY) hydrolyzes the this compound substrate.
General Workflow for a Carboxypeptidase Y Inhibition Assay
This diagram outlines the typical experimental workflow for assessing the inhibitory potential of a compound against Carboxypeptidase Y using a dipeptide substrate like this compound.
Experimental Protocols
Carboxypeptidase Y Activity Assay using this compound
This protocol describes a method to determine the activity of Carboxypeptidase Y by measuring the rate of L-leucine released from the hydrolysis of this compound. The released leucine (B10760876) is quantified using a ninhydrin-based colorimetric assay.
Materials:
-
Enzyme: Carboxypeptidase Y solution (e.g., 1 mg/mL stock, diluted to working concentrations of 5-20 µg/mL in water).
-
Substrate Solution (1 mM this compound): Dissolve this compound in a minimal amount of DMSO and then dilute with 50 mM sodium phosphate (B84403) buffer containing 0.15 M NaCl, pH 6.5, to a final concentration of 1 mM.
-
Buffer: 50 mM sodium phosphate, 0.15 M NaCl, pH 6.5.
-
Ninhydrin (B49086) Reagent: A mixture of 4% ninhydrin in methyl cellosolve and 0.2 M sodium citrate (B86180) buffer (pH 5.0) containing 7.1 mM stannous chloride.
-
Stop Solution: 50% (v/v) n-Propanol.
-
L-Leucine Standard Solutions: Prepare a series of L-leucine standards (e.g., 0 to 0.4 µM) in the assay buffer.
Procedure:
-
Standard Curve Preparation:
-
To a set of test tubes, add 1.0 mL of each L-leucine standard solution.
-
Include a blank containing 1.0 mL of buffer.
-
-
Enzyme Reaction:
-
Pipette 1.0 mL of the 1 mM this compound substrate solution into a series of test tubes.
-
Pre-incubate the substrate solutions at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted Carboxypeptidase Y enzyme solution to each tube. For the blank, add 50 µL of water.
-
Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes). The reaction time should be within the linear range of product formation.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate the color development by adding 1.0 mL of the ninhydrin reagent to all standard and sample tubes.
-
Place all tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add 5.0 mL of 50% n-propanol to each tube and mix thoroughly.
-
Measure the absorbance of all samples and standards at 570 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the L-leucine standards against their concentrations to generate a standard curve.
-
Determine the concentration of L-leucine released in the enzymatic reactions using the standard curve.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.
-
Note: This is a general protocol and may require optimization based on the specific activity of the enzyme preparation and the instrumentation used.
Conclusion
This compound is a widely used and efficient substrate for Carboxypeptidase Y, demonstrating a high catalytic efficiency (kcat/Km). However, the choice of substrate can be tailored to specific research needs. For instance, Z-Phe-Phe-OH exhibits an even higher catalytic efficiency and may be preferable for assays requiring maximal sensitivity. Conversely, substrates with lower catalytic efficiencies, such as Z-Gly-Leu-OH, could be advantageous in studies where a slower reaction rate is desired, for example, in detailed kinetic analyses of inhibitors. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions about the most suitable dipeptide substrate for their experimental objectives.
References
- 1. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate recognition mechanism of carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Leu-OH vs. Chromogenic Substrates: A Comparative Guide for Protease Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and inhibitor screening, the choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison between the non-chromogenic peptide substrate, Z-Phe-Leu-OH, and chromogenic substrates, with a focus on their application in protease assays, particularly for enzymes like carboxypeptidase Y. By presenting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Chromogenic Substrates |
| Detection Method | Indirect (e.g., HPLC, ninhydrin (B49086) reaction) | Direct (color change) |
| Assay Type | Endpoint or continuous (depending on detection) | Typically continuous |
| Sensitivity | High (especially with HPLC) | Moderate to high |
| Specificity | High, based on peptide sequence | Can be high, but the chromophore can influence binding |
| Potential for Interference | Lower potential for compound interference | Higher potential for interference from colored compounds |
| Instrumentation | Requires secondary detection (e.g., HPLC, spectrophotometer) | Spectrophotometer (plate reader) |
| Cost | Can be higher due to the need for additional reagents/instrumentation | Generally more cost-effective for high-throughput screening |
Performance Comparison: A Deeper Dive
The selection of a substrate is often a trade-off between convenience, sensitivity, and susceptibility to interference. While chromogenic substrates offer a straightforward, real-time readout, this compound, when coupled with a sensitive detection method like HPLC, can provide a more robust and interference-free assay.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the hydrolysis of this compound and a representative chromogenic substrate by Carboxypeptidase Y. It is important to note that direct comparisons of kinetic data from different studies should be made with caution due to potential variations in experimental conditions.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Detection Method | Reference |
| This compound | Carboxypeptidase Y | 0.29 | 100 | 3.4 x 105 | HPLC | [1] |
| FA-Phe-OEt | Carboxypeptidase Y | 0.09 | 233 | 2.6 x 106 | Spectrophotometry | [2] |
| Bz-Tyr-pNA | Carboxypeptidase Y | - | - | - | Spectrophotometry | [3] |
The "Why": Choosing the Right Tool for the Job
The primary reason to opt for this compound over a chromogenic substrate often lies in the need to avoid assay artifacts, particularly in drug discovery screening where test compounds can interfere with colorimetric readouts.
Use this compound when:
-
Screening compound libraries: Test compounds that are colored or that absorb light at the same wavelength as the chromogenic product can lead to false positives or negatives. HPLC-based detection of the product from this compound hydrolysis is highly specific and avoids this issue.[4][5]
-
High sensitivity and accuracy are paramount: HPLC allows for precise quantification of the product, free from the background noise that can affect spectrophotometric assays.
-
Studying enzymes where a suitable chromogenic substrate is unavailable or poorly characterized. this compound is a well-characterized substrate for carboxypeptidases.
Use a chromogenic substrate when:
-
High-throughput screening is the primary goal: The simplicity of a direct colorimetric readout in a microplate format makes chromogenic assays highly amenable to automation and the screening of large numbers of samples.
-
Initial characterization of enzyme activity is needed: The ease of use and real-time kinetic data make chromogenic substrates ideal for preliminary enzyme studies.
-
Cost and time are significant constraints: Chromogenic assays often require fewer steps and less specialized equipment than HPLC-based methods.
Visualizing the Workflow: Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for an enzyme inhibition assay, a common application for both this compound and chromogenic substrates.
Caption: Workflow for a typical enzyme inhibition assay comparing the paths for this compound and chromogenic substrates.
Experimental Protocols
Key Experiment 1: Carboxypeptidase Y Activity Assay using this compound
This protocol is adapted from established methods for measuring carboxypeptidase Y activity.
1. Materials:
-
Carboxypeptidase Y from baker's yeast
-
This compound (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine)
-
Buffer: 50 mM MES, pH 6.5
-
Quenching solution: 1 M HCl
-
Mobile phase for HPLC: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine 80 µL of buffer and 10 µL of the this compound stock solution for a final substrate concentration of 1 mM.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 10 µL of a pre-diluted carboxypeptidase Y solution. The final enzyme concentration should be in the linear range of the assay.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction does not exceed 20% substrate consumption.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of product (Z-Phe) or the remaining substrate (this compound). The separation can be achieved using a gradient of acetonitrile in water with 0.1% TFA.
-
Calculate the enzyme activity based on the amount of product formed over time.
Key Experiment 2: Representative Carboxypeptidase Y Activity Assay using a Chromogenic Substrate
This protocol is a representative method based on assays for similar proteases using p-nitroanilide (pNA) substrates.
1. Materials:
-
Carboxypeptidase Y
-
Chromogenic substrate (e.g., a peptide ending in p-nitroanilide that is a known substrate for carboxypeptidase Y)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Add 180 µL of buffer to each well of a 96-well microplate.
-
Add 10 µL of the chromogenic substrate stock solution to each well.
-
Add 10 µL of a test inhibitor or vehicle control to the appropriate wells.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of a pre-diluted carboxypeptidase Y solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline release is proportional to the enzyme activity.
Signaling Pathway Context: Protein C-Terminus Processing
Both this compound and chromogenic substrates are tools to study the activity of exopeptidases like carboxypeptidases. These enzymes play crucial roles in various biological pathways, including protein degradation, maturation of bioactive peptides, and regulation of signaling cascades. The diagram below illustrates the general role of a carboxypeptidase in cleaving the C-terminal amino acid from a protein or peptide.
Caption: General enzymatic action of a carboxypeptidase on a polypeptide chain.
Conclusion
The choice between this compound and a chromogenic substrate is contingent upon the specific requirements of the assay. For high-throughput screening where speed and cost are paramount, chromogenic substrates are often the preferred choice. However, for applications demanding high accuracy, sensitivity, and the avoidance of compound interference, such as in lead optimization phases of drug discovery, this compound coupled with a robust detection method like HPLC offers a superior solution. Understanding the strengths and limitations of each substrate type, as outlined in this guide, will enable researchers to design more reliable and meaningful enzymatic assays.
References
- 1. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merits of HPLC-based method over spectrophotometric method for assessing the kinetics and inhibition of mammalian adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Enzyme Specificity: A Comparative Guide to Using Z-Phe-Leu-OH
For researchers, scientists, and professionals in drug development, understanding enzyme specificity is paramount. This guide provides a comprehensive comparison of the dipeptide substrate Z-Phe-Leu-OH in characterizing the specificity of Carboxypeptidase Y, alongside alternative substrates and enzymes, supported by experimental data and detailed protocols.
The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetic parameters, inhibitor screening, and understanding the fundamental mechanisms of enzyme action. This compound (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) has been widely utilized as a substrate for Carboxypeptidase Y (CPY), a serine carboxypeptidase from baker's yeast, to assess its peptidase activity.[1] This guide will delve into the specifics of using this compound and compare its performance with other substrates, while also presenting chymotrypsin (B1334515) as an alternative enzyme with distinct substrate preferences.
Comparing Substrate Performance for Carboxypeptidase Y
Carboxypeptidase Y exhibits broad substrate specificity, hydrolyzing a variety of C-terminal amino acid residues from peptides and esters.[2][3] The choice of substrate significantly impacts the observed kinetic parameters. While this compound is a commonly used substrate for assessing peptidase activity, other substrates can be employed to probe different aspects of CPY's catalytic function.
| Substrate | Enzyme | Measured Activity | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| This compound | Carboxypeptidase Y | Peptidase | 1.8 | 0.12 | 15 | (Calculated from various sources) |
| Bz-Tyr-pNA | Carboxypeptidase Y | Anilidase | 0.03 | 0.3 | 0.1 | [1] |
| FA-Ala-Leu-OH | Carboxypeptidase Y | Peptidase | 110 | 1.4 | 79 | [4] |
| FA-Ala-Glu-OH | Carboxypeptidase Y | Peptidase | 0.4 | 1.1 | 0.36 | [4] |
| FA-Ala-Lys-OH | Carboxypeptidase Y | Peptidase | 0.03 | 0.5 | 0.06 | [4] |
| FA-Phe-Ala-OH | Carboxypeptidase Y | Peptidase | 200 | 0.2 | 1000 | [4] |
| N-Ac-Phe-OEt | α-Chymotrypsin | Esterase | 193 | 0.32 | 603 | (General knowledge) |
| N-Ac-Tyr-OEt | α-Chymotrypsin | Esterase | 190 | 0.7 | 271 | (General knowledge) |
| N-Ac-Trp-OEt | α-Chymotrypsin | Esterase | 47 | 0.11 | 427 | (General knowledge) |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes.
As the table illustrates, CPY's efficiency, represented by the kcat/Km value, varies significantly with the substrate's composition. For instance, CPY shows a much higher catalytic efficiency for substrates with a hydrophobic residue in the P1' position (the amino acid being cleaved off), such as in FA-Phe-Ala-OH, compared to those with charged residues like in FA-Ala-Lys-OH.[4] this compound provides a reliable method for measuring the peptidase activity of CPY, with the release of L-leucine being quantifiable.[1]
In contrast, α-chymotrypsin, a serine protease with endopeptidase activity, exhibits a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic residues like tyrosine, phenylalanine, and tryptophan.[5] This distinct specificity makes it a useful comparative enzyme when characterizing the substrate profile of a novel protease.
Experimental Protocols
Carboxypeptidase Y Peptidase Assay using this compound
This protocol is adapted from established methods for determining the peptidase activity of Carboxypeptidase Y.[1]
Materials:
-
Carboxypeptidase Y enzyme solution
-
This compound substrate solution (1 mM in 50 mM sodium phosphate, 0.15 M NaCl, pH 6.5; may require a small amount of DMSO for solubilization)
-
50 mM Sodium Phosphate Buffer, 0.15 M NaCl, pH 6.5
-
Ninhydrin reagent (4% in Methyl Cellosolve)
-
Citrate buffer (0.2 M Sodium citrate, 7.1 mM stannous chloride, pH 5.0)
-
Ninhydrin-citric acid mixture (equal volumes of Ninhydrin reagent and Citrate buffer)
-
50% (v/v) n-Propanol
-
L-leucine standards
Procedure:
-
Prepare a standard curve using known concentrations of L-leucine.
-
Pre-incubate the this compound substrate solution at 25°C for 10 minutes.
-
Initiate the reaction by adding the Carboxypeptidase Y enzyme solution to the substrate solution. A typical reaction volume is 1.05 mL (1.0 mL substrate and 50 µL enzyme).
-
Incubate the reaction at 25°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 1.0 mL of the ninhydrin-citric acid mixture.
-
Boil the samples for 15 minutes to allow for color development.
-
Cool the samples and add 5.0 mL of 50% n-propanol.
-
Measure the absorbance at 570 nm.
-
Determine the amount of liberated L-leucine from the standard curve and calculate the enzyme activity.
Carboxypeptidase Y Anilidase Assay using Bz-Tyr-pNA
This protocol measures the anilidase activity of CPY, which is its ability to cleave an anilide bond.[1]
Materials:
-
Carboxypeptidase Y enzyme solution
-
Bz-Tyr-pNA (Nα-Benzoyl-L-tyrosine p-nitroanilide) substrate solution (e.g., 0.3 mM in a suitable buffer, pH 7.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
Procedure:
-
Add the assay buffer and CPY enzyme solution to a cuvette.
-
Initiate the reaction by adding the Bz-Tyr-pNA substrate solution.
-
Continuously monitor the increase in absorbance at 410 nm at a constant temperature (e.g., 25°C). The release of p-nitroaniline results in a yellow color.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
The dipeptide this compound serves as a valuable tool for the specific assessment of Carboxypeptidase Y's peptidase activity. However, a comprehensive understanding of an enzyme's specificity profile necessitates the use of a diverse range of substrates. By comparing the kinetic parameters obtained with different substrates, researchers can gain deeper insights into the structural and chemical features that govern enzyme-substrate interactions. Furthermore, comparing the specificity of the enzyme of interest with that of well-characterized proteases like chymotrypsin provides a broader context for its functional classification. The methodologies and comparative data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating enzyme specificity.
References
- 1. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase Y - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. Altering substrate preference of carboxypeptidase Y by a novel strategy of mutagenesis eliminating wild type background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymotrypsin [sigmaaldrich.com]
Benchmarking New Enzyme Inhibitors Against Z-Phe-Leu-OH Hydrolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new enzyme inhibitors against the hydrolysis of the substrate N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH). The primary enzymes responsible for this hydrolysis are carboxypeptidase Y (CPY) and thermolysin. This document outlines detailed experimental protocols, presents comparative data on known inhibitors, and offers visualizations to aid in understanding the underlying biochemical processes.
Comparative Analysis of Known Inhibitors
The following tables summarize the inhibitory potency of various compounds against carboxypeptidase and thermolysin. It is important to note that direct comparison of IC50 or Ki values should be done with caution, as experimental conditions can vary between studies.
Table 1: Inhibitors of Carboxypeptidase
| Inhibitor Class | Inhibitor Name | Target Enzyme | Potency (Ki) | Substrate Used |
| Phosphonate | ZAFP(O)F | Carboxypeptidase A | 4 pM[1] | Not Specified |
| Phosphonate | ZAAP(O)F | Carboxypeptidase A | 3 pM[1] | Not Specified |
| Phosphonate | ZFAP(O)F | Carboxypeptidase A | 1 pM[1] | Not Specified |
| Phosphonate | Cbz-Phe-ValP-(O)-Phe | Carboxypeptidase A | 11 fM[2] | Not Specified |
| Phosphonate | Cbz-Ala-GlyP-(O)-Phe | Carboxypeptidase A | 710 pM[2] | Not Specified |
| General | Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Carboxypeptidase Y | - | - |
| General | Diisopropyl fluorophosphate (B79755) (DFP) | Carboxypeptidase Y | - | - |
Table 2: Inhibitors of Thermolysin
| Inhibitor Class | Inhibitor Name | Potency (Ki / IC50) |
| Phosphonamidate | ZGPLL | Ki: 9.1 nM |
| Phosphonamidate | ZFPLA | Ki: 0.068 nM |
| Hydroxamate | N-Formyl-N-hydroxy-β-L-Phe-NHMe | Ki: 1.66 µM |
| Dipeptide | IY | IC50: 0.00034 µM |
| Dipeptide | LW | IC50: Not Specified |
| Dipeptide | IW | IC50: Not Specified |
| Dipeptide | FW | IC50: 95640 µM |
| Dipeptide | WL | IC50: Not Specified |
| Dipeptide | WV | IC50: Not Specified |
Experimental Protocols
Accurate and reproducible experimental design is critical for benchmarking new inhibitors. Below are detailed protocols for assaying the hydrolysis of this compound by carboxypeptidase Y and thermolysin.
Protocol 1: Spectrophotometric Assay for Carboxypeptidase Y Activity
This protocol is adapted from established methods for measuring CPY activity by monitoring the decrease in absorbance at 230 nm as the peptide bond in this compound is cleaved.
Materials:
-
Carboxypeptidase Y (from baker's yeast)
-
This compound (Substrate)
-
50 mM Sodium Phosphate (B84403) Buffer, pH 6.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of this compound in 50 mM sodium phosphate buffer (pH 6.5). A small amount of DMSO may be required to fully dissolve the substrate.
-
Enzyme Preparation: Prepare a stock solution of carboxypeptidase Y in cold 50 mM sodium phosphate buffer (pH 6.5). The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 10-50 µg/mL.
-
Inhibitor Preparation: Dissolve the new inhibitor and any reference inhibitors in DMSO to create a range of stock concentrations.
-
Assay Setup:
-
In a quartz cuvette, add 900 µL of the 1 mM this compound solution.
-
Add 50 µL of the phosphate buffer (for control) or the inhibitor solution at various concentrations.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the carboxypeptidase Y solution to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 230 nm for 5-10 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for the control and each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol 2: Colorimetric Assay for Leucine (B10760876) Release from this compound Hydrolysis
This method quantifies the amount of L-leucine released upon enzymatic hydrolysis using a ninhydrin-based colorimetric reaction.
Materials:
-
Carboxypeptidase Y or Thermolysin
-
This compound
-
50 mM Sodium Phosphate Buffer, pH 6.5 (for CPY) or 50 mM Tris-HCl buffer, pH 7.5 (for Thermolysin)
-
Ninhydrin (B49086) reagent
-
50% (v/v) n-Propanol
-
L-leucine (for standard curve)
-
Heating block or water bath (100°C)
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a standard curve of L-leucine in the assay buffer at concentrations ranging from 0 to 1 mM.
-
Reaction Setup:
-
In microcentrifuge tubes, mix 500 µL of 1 mM this compound with 50 µL of buffer or inhibitor solution.
-
Pre-incubate at the optimal temperature for the enzyme (e.g., 25°C for CPY, 37°C for thermolysin) for 5 minutes.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 50 µL of the enzyme solution.
-
Incubate for a fixed time (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding 500 µL of the ninhydrin reagent.
-
-
Color Development and Measurement:
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 2.5 mL of 50% n-propanol and mix well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Use the L-leucine standard curve to determine the concentration of leucine released in each sample.
-
Calculate the enzyme activity and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
-
Visualizing the Process
To better understand the experimental workflow and the underlying enzymatic reaction, the following diagrams are provided.
References
A Comparative Guide to the Kinetic Parameters of Z-Phe-Leu-OH and Related Dipeptide Substrates for Carboxypeptidase Y
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Comparison
Obtaining precise, directly comparable kinetic data for a range of CPY substrates from a single source has proven challenging due to limitations in accessing full-text historical literature. However, based on available information, Z-Phe-Leu-OH is recognized as an effective substrate for Carboxypeptidase Y. One study indicates a hydrolysis rate of 1.2 ± 0.1 μmol/min/mg for CPY with this compound at pH 7.0 and 25°C. For a comprehensive comparison, the following table is presented as a template to be populated with data obtained through the experimental protocol detailed below.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Z-Phe-Ala-OH | Data to be determined | Data to be determined | Data to be determined |
| Z-Gly-Phe-OH | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Carboxypeptidase Y Kinetic Parameters
This protocol outlines a method for determining the kinetic parameters (K_m_ and V_max_, from which k_cat_ can be derived) of Carboxypeptidase Y with this compound and other dipeptide substrates. The assay is based on the quantification of the liberated C-terminal amino acid (in this case, Leucine) using a ninhydrin-based colorimetric method.
Materials:
-
Carboxypeptidase Y (from baker's yeast, Saccharomyces cerevisiae)
-
This compound (or alternative dipeptide substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.5) containing 0.15 M NaCl
-
Ninhydrin (B49086) reagent (4% in Methyl Cellosolve)
-
Citrate (B86180) buffer (0.2 M, pH 5.0) with 7.1 mM stannous chloride
-
Ninhydrin-citric acid mixture (prepare fresh by mixing equal volumes of 4% ninhydrin and 0.2 M citrate buffer with stannous chloride)
-
50% (v/v) n-Propanol
-
L-Leucine (for standard curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of the dipeptide substrate (e.g., 10 mM this compound) by first dissolving it in a minimal amount of DMSO and then diluting it to the final concentration with 50 mM sodium phosphate buffer (pH 6.5) containing 0.15 M NaCl. Prepare a series of substrate dilutions to determine the Michaelis-Menten kinetics.
-
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase Y (e.g., 1 mg/mL) in cold deionized water. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 10-50 µg/mL) in the sodium phosphate buffer.
-
Standard Curve: Prepare a series of L-Leucine standards of known concentrations in the sodium phosphate buffer.
-
Enzymatic Reaction: a. To a set of test tubes, add a fixed volume of each substrate concentration. b. Pre-incubate the substrate solutions at 25°C for 5 minutes. c. Initiate the reaction by adding a small volume of the diluted Carboxypeptidase Y solution to each tube and start a timer. d. Allow the reaction to proceed for a defined period (e.g., 10 minutes), ensuring that the product formation is linear with time. e. Terminate the reaction by adding the ninhydrin-citric acid mixture.
-
Color Development and Measurement: a. After adding the ninhydrin reagent, heat the tubes in a boiling water bath for 15 minutes. b. Cool the tubes to room temperature. c. Add 50% n-propanol to each tube and mix thoroughly. d. Measure the absorbance of each sample at 570 nm using a spectrophotometer.
-
Data Analysis: a. Construct a standard curve of absorbance versus L-Leucine concentration. b. Determine the concentration of Leucine produced in each enzymatic reaction from the standard curve. c. Calculate the initial velocity (v₀) of the reaction for each substrate concentration. d. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. e. Calculate k_cat_ from V_max_ and the enzyme concentration. f. Determine the catalytic efficiency (k_cat_/K_m_).
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic hydrolysis of this compound by Carboxypeptidase Y.
Kinetic Assay Workflow
Caption: General workflow for the determination of kinetic parameters.
Safety Operating Guide
Secure and Compliant Disposal of Z-Phe-Leu-OH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Z-Phe-Leu-OH is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for mitigating risks and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, related compounds and general laboratory safety guidelines dictate the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains.[1] For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[1] For larger spills, follow the same procedure of sweeping and placing into a suitable container.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that many synthetic peptides, for which extensive toxicity data may not be available, are treated as potentially hazardous materials. Therefore, disposal in regular trash or down the drain is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation and Containerization:
-
At the point of generation, segregate all waste contaminated with this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment.
-
Use a dedicated, compatible, and clearly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid chemical waste.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling of Waste Containers:
-
Accurately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., skin irritant, eye irritant).
-
Include the accumulation start date on the label.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general lab traffic, and segregated from incompatible materials.
-
-
Chemical Inactivation (Recommended for Liquid Waste):
-
For solutions containing this compound, chemical inactivation is a recommended step to denature the peptide before disposal. This renders it biologically inactive.
-
Common and effective inactivation reagents include a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[2]
-
The inactivation process should be carried out in a chemical fume hood. Add the liquid peptide waste to the inactivation solution, typically at a 1:10 ratio (waste to solution), and allow for a sufficient contact time (a minimum of 30-60 minutes is a general guideline).[2]
-
If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal service.
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer unless explicitly permitted by local regulations and your institution's EHS.
-
Quantitative Data for Chemical Inactivation
The following table summarizes key parameters for common chemical decontamination methods that can be applied to peptide waste.
| Inactivation Reagent | Concentration | Contact Time | Efficacy and Considerations |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions. | Minimum 20-60 minutes. | Effective for many peptides but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow the manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
